molecular formula C10H9BrO B13044707 7-Bromo-4-methylenechromane

7-Bromo-4-methylenechromane

Katalognummer: B13044707
Molekulargewicht: 225.08 g/mol
InChI-Schlüssel: GYDVQCNQVUERNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-methylenechromane is a brominated chromane derivative with the molecular formula C 10 H 9 BrO and a molecular weight of 225.08 . It is supplied for research and development use only. The presence of a bromine substituent on the chromane scaffold makes it a potential intermediate in various synthetic pathways, particularly in metal-catalyzed cross-coupling reactions, which are central to medicinal chemistry and materials science. Researchers may utilize this compound for the exploration and synthesis of novel chemical entities, such as more complex chromane or heterocyclic systems. Its structure suggests potential utility in the development of compounds for pharmacological screening and organic electronic materials. The SMILES notation for this molecule is C=C1CCOc2cc(Br)ccc21 . Handling should adhere to appropriate safety protocols. This product is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H9BrO

Molekulargewicht

225.08 g/mol

IUPAC-Name

7-bromo-4-methylidene-2,3-dihydrochromene

InChI

InChI=1S/C10H9BrO/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-3,6H,1,4-5H2

InChI-Schlüssel

GYDVQCNQVUERNQ-UHFFFAOYSA-N

Kanonische SMILES

C=C1CCOC2=C1C=CC(=C2)Br

Herkunft des Produkts

United States

Foundational & Exploratory

The Synthesis of 7-Bromo-4-methylenechromane: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 7-Bromo-4-methylenechromane. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core chemical principles, provides detailed experimental protocols, and offers insights into the causality behind the strategic choices in this multi-step synthesis.

Introduction: The Significance of the Methylenechromane Scaffold

The chromane scaffold is a privileged heterocyclic motif found in a wide array of biologically active natural products and pharmaceutical agents. The introduction of an exocyclic methylene group at the 4-position creates a unique structural feature that can significantly influence the molecule's conformational flexibility and its interaction with biological targets. The bromo-substituent at the 7-position further provides a valuable handle for subsequent chemical modifications and diversification, making 7-Bromo-4-methylenechromane a key intermediate in medicinal chemistry and materials science.

This guide details a logical and efficient two-step synthesis commencing with the formation of the precursor, 7-Bromo-4-chromanone, followed by the introduction of the exocyclic double bond via the Wittig reaction.

Synthesis Pathway Overview

The synthesis of 7-Bromo-4-methylenechromane is strategically divided into two primary stages:

  • Formation of the Chromanone Ring: Synthesis of 7-Bromo-4-chromanone from a readily available brominated phenol.

  • Olefinati on: Conversion of the 4-keto group of 7-Bromo-4-chromanone to a methylene group using a phosphorus ylide.

Synthesis_Pathway Figure 1: Overall synthesis pathway for 7-Bromo-4-methylenechromane. Start 3-Bromophenol Intermediate1 3-(3-Bromophenoxy)propanoic acid Start->Intermediate1 1. NaOH, β-propiolactone 2. H3O+ Intermediate2 7-Bromo-4-chromanone Intermediate1->Intermediate2 Polyphosphoric acid, Heat Product 7-Bromo-4-methylenechromane Intermediate2->Product Wittig Reaction Reagent1 Methyltriphenylphosphonium bromide + Strong Base Reagent1->Product

Caption: A schematic overview of the two-step synthesis of 7-Bromo-4-methylenechromane.

Part 1: Synthesis of 7-Bromo-4-chromanone

The chroman-4-one framework is a crucial structural component in many bioactive molecules.[1] A common and effective method for its synthesis involves the intramolecular cyclization of a phenoxypropanoic acid. This approach offers good control over the substitution pattern on the aromatic ring.

Mechanistic Rationale

The synthesis of 7-Bromo-4-chromanone commences with the O-alkylation of 3-bromophenol with β-propiolactone under basic conditions. This reaction proceeds via a nucleophilic attack of the phenoxide ion on the β-carbon of the lactone, followed by ring-opening to yield the corresponding 3-(3-bromophenoxy)propanoate salt. Subsequent acidification furnishes 3-(3-bromophenoxy)propanoic acid.

The key cyclization step is an intramolecular Friedel-Crafts acylation. In the presence of a strong acid catalyst, such as polyphosphoric acid (PPA), the carboxylic acid is activated, and the electron-rich aromatic ring attacks the acylium ion intermediate. The ortho-para directing effect of the ether linkage and the meta-directing effect of the bromine atom favor cyclization at the position para to the ether, resulting in the desired 7-Bromo-4-chromanone.

Chromanone_Formation Figure 2: Reaction scheme for the synthesis of 7-Bromo-4-chromanone. cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Intramolecular Friedel-Crafts Acylation 3-Bromophenol 3-Bromophenol Br-Ar-OH Intermediate 3-(3-Bromophenoxy)propanoic acid Br-Ar-O-(CH2)2-COOH 3-Bromophenol:f0->Intermediate:f0 1. NaOH 2. β-propiolactone 3. H3O+ beta-propiolactone β-propiolactone O=C-O Intermediate_acid 3-(3-Bromophenoxy)propanoic acid Br-Ar-O-(CH2)2-COOH 7-Bromo-4-chromanone 7-Bromo-4-chromanone O=C-CH2-CH2-O-Ar-Br Intermediate_acid:f0->7-Bromo-4-chromanone:f0 Polyphosphoric Acid (PPA) Heat

Caption: Detailed reaction steps for the formation of the 7-Bromo-4-chromanone precursor.

Experimental Protocol: Synthesis of 7-Bromo-4-chromanone

Materials:

  • 3-Bromophenol

  • Sodium hydroxide (NaOH)

  • β-Propiolactone

  • Hydrochloric acid (HCl)

  • Polyphosphoric acid (PPA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • O-Alkylation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromophenol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add β-propiolactone (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture again in an ice bath and acidify with concentrated hydrochloric acid to a pH of approximately 1-2.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 3-(3-bromophenoxy)propanoic acid.

  • Intramolecular Friedel-Crafts Acylation:

    • To the crude 3-(3-bromophenoxy)propanoic acid, add polyphosphoric acid (approximately 10 times the weight of the acid).

    • Heat the mixture to 80-90 °C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Carefully pour the hot reaction mixture onto crushed ice with stirring.

    • Extract the resulting aqueous suspension with ethyl acetate (3 x volume).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 7-Bromo-4-chromanone as a solid.[2][3]

Part 2: Synthesis of 7-Bromo-4-methylenechromane via Wittig Reaction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] It offers excellent regioselectivity, ensuring the formation of the double bond specifically at the site of the original carbonyl group.[6]

Mechanistic Rationale

The Wittig reaction involves the reaction of a carbonyl compound, in this case, 7-Bromo-4-chromanone, with a phosphorus ylide. The ylide is typically prepared in situ by treating a phosphonium salt with a strong base.

  • Ylide Formation: Methyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to form the nucleophilic methylenetriphenylphosphorane (the Wittig reagent).[7]

  • Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of 7-Bromo-4-chromanone. This leads to the formation of a betaine intermediate, which rapidly cyclizes to a four-membered ring intermediate called an oxaphosphetane.[5][7]

  • Alkene Formation: The oxaphosphetane intermediate is unstable and spontaneously decomposes through a retro-[2+2] cycloaddition reaction to yield the desired alkene, 7-Bromo-4-methylenechromane, and triphenylphosphine oxide as a byproduct.[7]

Wittig_Reaction Figure 3: General scheme of the Wittig olefination of 7-Bromo-4-chromanone. cluster_reagents Reagents cluster_product Products 7-Bromo-4-chromanone 7-Bromo-4-chromanone O=C-R 7-Bromo-4-methylenechromane 7-Bromo-4-methylenechromane H2C=C-R 7-Bromo-4-chromanone:f0->7-Bromo-4-methylenechromane:f0 Reaction Triphenylphosphine_oxide Triphenylphosphine oxide Ph3P=O Ylide Methylenetriphenylphosphorane Ph3P=CH2 Ylide:f0->Triphenylphosphine_oxide:f0 Reaction

Caption: Transformation of the ketone to the exocyclic methylene group via the Wittig reaction.

Experimental Protocol: Synthesis of 7-Bromo-4-methylenechromane

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes or Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (THF)

  • 7-Bromo-4-chromanone

  • Saturated aqueous ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Silica gel

Procedure:

  • Ylide Preparation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 equivalents).

    • Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 equivalents) dropwise. The formation of the orange-red ylide will be observed.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Wittig Reaction:

    • Dissolve 7-Bromo-4-chromanone (1 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

    • Cool the ylide solution back to 0 °C and slowly add the solution of 7-Bromo-4-chromanone dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure. The crude product will contain triphenylphosphine oxide.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a low polarity solvent system, e.g., hexanes or a low percentage of ethyl acetate in hexanes) to separate the non-polar product from the highly polar triphenylphosphine oxide. This will afford 7-Bromo-4-methylenechromane as a pure compound.

Data Summary

CompoundStarting Material(s)Key ReagentsTypical Yield (%)Physical State
7-Bromo-4-chromanone3-Bromophenolβ-propiolactone, PPA60-75Off-white to yellow solid[3]
7-Bromo-4-methylenechromane7-Bromo-4-chromanoneMethyltriphenylphosphonium bromide, n-BuLi50-70Oil or low-melting solid

Conclusion

This technical guide outlines a reliable and well-precedented two-step synthetic pathway for the preparation of 7-Bromo-4-methylenechromane. The synthesis of the 7-Bromo-4-chromanone precursor via intramolecular Friedel-Crafts acylation, followed by a Wittig olefination, provides an efficient route to this valuable chemical intermediate. The detailed protocols and mechanistic explanations herein are intended to equip researchers with the necessary knowledge to successfully synthesize and potentially further functionalize this versatile molecule for a range of applications in drug discovery and materials science.

References

  • ResearchGate. (n.d.). An efficient synthesis of 4-chromanones. Retrieved from [Link]

  • RSC Publishing. (2021). Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]

  • Chad's Prep. (2021, April 5). 19.7b Wittig Reaction | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • University of California, Davis. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

Sources

Methodological & Application

developing assays to test the biological activity of 7-Bromo-4-methylenechromane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

7-Bromo-4-methylenechromane represents a distinct chemical scaffold within the benzopyran family. Unlike classic chromanones, this molecule features an exocyclic methylene group at the C4 position and a bromine handle at C7.

From a drug discovery perspective, this compound presents a dual-modality profile:

  • The 7-Bromo Motif: Increases lipophilicity (LogP) and facilitates halogen-bonding interactions within protein pockets. It also serves as a synthetic handle for cross-coupling if further derivatization is required.

  • The 4-Methylene "Warhead": The exocyclic double bond creates a styrene-like electronic environment. While not a classic Michael acceptor (lacking direct carbonyl conjugation), it poses potential for metabolic activation (epoxidation) or radical-mediated toxicity.

This guide outlines a tiered assay strategy to validate the biological activity of this compound, moving from physicochemical stability to mechanistic cytotoxicity.

Phase I: Physicochemical Stability & Reactivity (Pre-Screening)

Rationale: Many "hits" in chromane screens are false positives due to precipitation or rapid degradation. The exocyclic alkene in 7-Bromo-4-methylenechromane is prone to oxidation or polymerization. You must validate the compound's integrity in assay media before exposing cells.

Protocol A: DMSO Solubility & Precipitation Check
  • Objective: Determine the maximum non-precipitating concentration (MNPC) in culture media.

  • Expert Insight: The 7-Br substituent significantly lowers aqueous solubility compared to unsubstituted chromanes.

Procedure:

  • Prepare a 100 mM stock solution in anhydrous DMSO. Vortex for 1 minute.

  • Dilute stock into PBS (pH 7.4) to create a concentration range: 100 µM, 50 µM, 10 µM, 1 µM.

  • Incubate at 37°C for 4 hours.

  • Readout: Measure Absorbance at 600 nm (turbidity). An OD > 0.01 relative to blank indicates precipitation.

  • Acceptance Criteria: Proceed only with concentrations that remain optically clear.

Protocol B: Thiol-Reactivity (GSH Trapping)
  • Objective: Assess if the 4-methylene group acts as an electrophile (covalent binder).

  • Mechanism: If the compound is reactive, it will deplete free glutathione (GSH) or form an adduct.

Procedure:

  • Incubate compound (50 µM) with reduced GSH (500 µM) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Time points: 0 h, 1 h, 4 h, 24 h.

  • Analysis: Analyze aliquots via LC-MS.

  • Interpretation:

    • Mass Shift (+307 Da): Indicates covalent adduct formation (Michael-type or radical addition).

    • No Change: Compound acts via non-covalent binding.

Phase II: Primary Cytotoxicity Screening

Rationale: Chromane derivatives frequently target tubulin or induce oxidative stress in cancer lines. We utilize a multiplexed approach to distinguish between cytostasis (growth arrest) and cytotoxicity (killing).

Workflow Visualization

AssayWorkflow Stock Compound Stock (100 mM DMSO) QC Stability Check (Turbidity/LC-MS) Stock->QC Dilution QC->Stock Fail (Reformulate) Primary Primary Screen (MCF-7 / HeLa) QC->Primary Pass Readout1 MTT/ATP Assay (IC50 Determination) Primary->Readout1 Secondary Mechanism Analysis (Apoptosis/ROS) Readout1->Secondary If IC50 < 10 µM

Figure 1: Tiered screening workflow ensuring compound integrity before biological evaluation.

Protocol C: Dual-Readout Viability Assay (ATP + Membrane Integrity)

Cell Lines: MCF-7 (Breast), HeLa (Cervical), and HFF-1 (Normal Fibroblasts for selectivity window).

Steps:

  • Seeding: Seed cells at 3,000 cells/well in 96-well white-walled plates. Allow 24h attachment.

  • Treatment: Treat with 7-Bromo-4-methylenechromane (Serial dilution: 0.1 µM to 100 µM).

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Doxorubicin (1 µM).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Multiplex Readout:

    • Step 1: Add CellTox™ Green reagent (Promega) directly to wells. Incubate 15 min. Read Fluorescence (Ex 485/Em 520). Measure of Membrane Compromise (Necrosis).

    • Step 2: Add CellTiter-Glo® reagent to the same wells. Shake 2 min. Read Luminescence. Measure of ATP (Metabolic Viability).

Data Analysis: Calculate IC₅₀ using a 4-parameter logistic regression.



Target SI: > 5.0 indicates a therapeutic window.

Phase III: Mechanistic Validation (Apoptosis & ROS)

Rationale: Literature on halogenated chromenes suggests two dominant mechanisms:

  • ROS Generation: The quinone-methide potential of the scaffold can cycle redox reactions.

  • Apoptosis: Triggered by mitochondrial stress.

Protocol D: Kinetic Apoptosis (Caspase-3/7)

Method: Real-time monitoring prevents missing transient apoptotic spikes.

  • Seed HeLa cells (5,000/well) in black 96-well plates.

  • Add Caspase-3/7 fluorogenic substrate (e.g., DEVD-R110) into the media at time of treatment.

  • Treat with compound at

    
    .
    
  • Live Imaging: Place plate in a live-cell imager (Incucyte or similar) or read fluorescence every 2 hours for 24 hours.

  • Result: A sigmoidal increase in fluorescence confirms apoptotic induction rather than non-specific necrosis.

Protocol E: ROS Induction Flow Cytometry
  • Treat cells with compound for 4 hours (early time point is critical for ROS).

  • Stain with DCFDA (20 µM) for 30 minutes.

  • Harvest and analyze via Flow Cytometry (FITC channel).

  • Validation: Pre-treat a control group with NAC (N-acetylcysteine, 5 mM). If NAC rescues viability, the mechanism is ROS-dependent.

Summary of Expected Results & Troubleshooting

AssayMetricExpected Outcome (Active Hit)Troubleshooting (If Failed)
Solubility OD @ 600nm< 0.01 (Clear)Use cyclodextrin or lower max conc.
GSH Trapping LC-MSNo adducts (Reversible) or +307 Da (Covalent)If rapid depletion: Compound is highly reactive/unstable.
Viability IC₅₀< 10 µMIf > 50 µM, compound is inactive or cell-impermeable.
Selectivity SI Ratio> 5If < 2, toxicity is general (likely membrane disruption).
Mechanism Caspase> 3-fold increase vs ControlIf negative, check for cell cycle arrest (G2/M).
Mechanism Visualization

Mechanism Compound 7-Bromo-4- methylenechromane ROS ROS Generation (Oxidative Stress) Compound->ROS Redox Cycling? Mito Mitochondrial Dysfunction Compound->Mito Direct Binding? ROS->Mito Damage Caspase Caspase 3/7 Activation Mito->Caspase Cytochrome c Release Death Apoptosis Caspase->Death

Figure 2: Hypothetical signaling cascade based on halogenated chromane literature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54696229, 7-Bromo-4-hydroxycoumarin (Analogous Scaffold). Retrieved from [Link][2]

  • MDPI (2021). Anticancer Cytotoxic Activity of Bispidine Derivatives. (Discusses cytotoxicity protocols for similar halogenated organics). Retrieved from [Link]

  • Master Organic Chemistry. The Michael Addition Reaction and Conjugate Addition. (Theoretical basis for methylene reactivity). Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Antimicrobial Development Pipeline in an Era of Resistance

The escalating threat of antimicrobial resistance (AMR) necessitates a robust and innovative pipeline for the discovery and development of new antimicrobial agents. The misuse and overuse of existing antimicrobials in humans, animals, and plants are primary drivers in the evolution of drug-resistant pathogens, posing a significant global health and economic burden.[1] This guide provides a comprehensive overview of the critical experimental stages, from initial discovery through preclinical evaluation, offering detailed protocols and the scientific rationale behind each methodological step. Our aim is to equip researchers with the knowledge to design and execute rigorous studies that can effectively identify and validate novel antimicrobial candidates.

The current antimicrobial drug pipeline is under significant strain, struggling to keep pace with the emergence of multi-drug resistant (MDR) organisms.[2][3] Reports from the World Health Organization (WHO) highlight a concerning lack of novel mechanistic classes in clinical development, with a heavy reliance on modifications of existing antibiotic scaffolds.[2][4] This underscores the urgent need for innovative discovery strategies and a thorough understanding of the preclinical data required to advance a compound toward clinical trials.

This document is structured to mirror the typical progression of an antimicrobial development program, providing both the "how" and the "why" for each key assay. By understanding the principles of each protocol, researchers can better interpret their data and make informed decisions about the therapeutic potential of their candidate agents.

Chapter 1: The Modern Antimicrobial Drug Development Pipeline

The journey of a new antimicrobial agent from concept to clinic is a long and arduous one, fraught with scientific, regulatory, and economic challenges.[5][6][7] The development process is a multi-stage funnel designed to systematically evaluate the safety and efficacy of a candidate compound.

The following diagram illustrates the major phases of the antimicrobial drug development pipeline:

Antimicrobial_Development_Pipeline cluster_Discovery Discovery & Lead Identification cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials Target ID Target ID Screening Screening Target ID->Screening HTS, Combinatorial Chem Lead Opt Lead Optimization Screening->Lead Opt Hit-to-Lead In Vitro In Vitro Characterization Lead Opt->In Vitro In Vivo In Vivo Efficacy Models In Vitro->In Vivo Tox Toxicology & Safety In Vivo->Tox PKPD PK/PD Modeling Tox->PKPD Phase I Phase I PKPD->Phase I Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III Regulatory Approval Regulatory Approval Phase III->Regulatory Approval

Caption: A generalized workflow of the antimicrobial drug development pipeline.

Chapter 2: Foundational In Vitro Characterization of Antimicrobial Activity

The initial assessment of a novel compound's antimicrobial potential relies on a suite of standardized in vitro assays. These experiments are designed to determine the intrinsic activity of the compound against a panel of relevant microorganisms and to understand its basic pharmacological properties.

Determining the Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the cornerstone of antimicrobial susceptibility testing. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[8] This metric is crucial for early-stage assessment and for guiding dose selection in later preclinical and clinical studies.

Protocol 2.1.1: Broth Microdilution MIC Assay

This method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent.[6][8][9][10][11]

Materials:

  • 96-well microtiter plates (U- or V-bottom)

  • Test antimicrobial agent, stock solution prepared in a suitable solvent

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial culture in logarithmic growth phase

  • Sterile multichannel pipettes and reservoirs

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions:

    • Prepare a 2-fold serial dilution of the test agent in CAMHB directly in the 96-well plate. Typically, 100 µL of broth is added to all wells, and then 100 µL of the antimicrobial stock is added to the first well and serially diluted down the plate.[12]

  • Inoculum Preparation:

    • From a fresh culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Growth Control: A well containing only inoculated broth (no antimicrobial).

    • Sterility Control: A well containing only uninoculated broth.

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[8]

  • Reading the MIC:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity). The growth control should be turbid, and the sterility control should be clear.[8]

Table 1: Example MIC Data for a Novel Antimicrobial Agent

Test OrganismStrain IDMIC (µg/mL)Interpretation (based on CLSI/EUCAST breakpoints)
Staphylococcus aureusATCC 292131Susceptible
Escherichia coliATCC 259224Intermediate
Pseudomonas aeruginosaATCC 2785316Resistant
Enterococcus faecalisATCC 292122Susceptible

Note: Interpretation requires established breakpoints from organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[12][13][14][15][16][17]

Assessing Bactericidal versus Bacteriostatic Activity: The Time-Kill Kinetic Assay

While the MIC determines the concentration that inhibits growth, the time-kill kinetic assay provides information on whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and the rate at which this occurs.[5][18][19]

Protocol 2.2.1: Time-Kill Kinetic Assay

Materials:

  • Flasks or tubes containing CAMHB

  • Test antimicrobial agent

  • Bacterial culture in logarithmic growth phase

  • Sterile pipettes and dilution tubes

  • Agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Inoculum Preparation:

    • Prepare a bacterial suspension in CAMHB to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.[20]

  • Experimental Setup:

    • Prepare flasks containing the bacterial suspension and the antimicrobial agent at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[20]

    • Include a growth control flask without any antimicrobial agent.

  • Incubation and Sampling:

    • Incubate all flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.[18][20][21]

  • Enumeration of Viable Bacteria:

    • Perform serial dilutions of the collected aliquots in sterile saline or broth.

    • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration.

    • Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[19][21]

Time_Kill_Assay Start Start Assay Inoculum Prepare Inoculum (~5x10^5 CFU/mL) Start->Inoculum Setup Add Antimicrobial (0.5x, 1x, 2x, 4x MIC) Inoculum->Setup Incubate Incubate at 37°C with Shaking Setup->Incubate Sample Time Point? (0, 2, 4, 6, 8, 12, 24h) Incubate->Sample Dilute_Plate Serial Dilution & Plating Sample->Dilute_Plate Yes End End of Assay Sample->End No (24h reached) Count Count Colonies (CFU/mL) Dilute_Plate->Count Plot Plot log10 CFU/mL vs. Time Count->Plot Plot->Sample

Sources

Application Notes and Protocols for the Heck Reaction of 7-Bromo-4-methylenechromane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Heck Reaction in Chromane Chemistry

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] This palladium-catalyzed cross-coupling of an unsaturated halide with an alkene has profound implications in the synthesis of complex molecules, particularly in the realms of pharmaceuticals and materials science.[3][4] The 4-methylenechromane scaffold is a valuable structural motif found in a variety of biologically active compounds. The ability to functionalize this core structure at the 7-position via a Heck reaction opens up a vast chemical space for the development of novel therapeutic agents and functional materials.

This document provides a comprehensive guide to the Heck reaction conditions specifically tailored for 7-Bromo-4-methylenechromane. We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and provide insights into the optimization of reaction parameters to achieve high yields and selectivity.

Mechanistic Overview: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[5][6][7] Understanding this mechanism is paramount for troubleshooting and optimizing the reaction for a specific substrate like 7-Bromo-4-methylenechromane.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 7-Bromo-4-methylenechromane. This is often the rate-determining step of the reaction.[5] The reactivity of the halide follows the general trend I > Br > Cl.[5]

  • Olefin Coordination and Insertion: The alkene coupling partner coordinates to the resulting Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the newly formed C-C bond is eliminated, leading to the formation of the substituted alkene product and a palladium-hydride species.[5][8]

  • Reductive Elimination: The Pd(II)-hydride species, in the presence of a base, undergoes reductive elimination to regenerate the active Pd(0) catalyst and a protonated base, thus closing the catalytic cycle.

Heck_Reaction_Cycle cluster_main Heck Reaction Catalytic Cycle pd0 Pd(0)L₂ pd_complex [R-Pd(II)L₂X] pd0->pd_complex Oxidative Addition (R-X) olefin_complex Olefin Coordination pd_complex->olefin_complex Olefin Coordination inserted_complex Migratory Insertion Product olefin_complex->inserted_complex Migratory Insertion product_complex [H-Pd(II)L₂X] inserted_complex->product_complex β-Hydride Elimination (Product Out) product_complex->pd0 Reductive Elimination (Base)

Figure 1. The catalytic cycle of the Mizoroki-Heck reaction.

Optimizing the Heck Reaction for 7-Bromo-4-methylenechromane: A Guide to Key Parameters

The success of a Heck reaction is contingent upon the judicious selection of several key parameters. For a substrate such as 7-Bromo-4-methylenechromane, which possesses both a vinyl bromide and an electron-rich cyclic alkene moiety, careful consideration of the following is crucial.

Palladium Catalyst and Ligands

The choice of the palladium source and the accompanying ligand system is critical for catalytic activity and stability.

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[9] For many applications, Pd(OAc)₂ is a cost-effective and air-stable option.

  • Phosphine Ligands: Phosphine ligands are essential for stabilizing the palladium catalyst and modulating its reactivity.[10] For vinyl bromides, monodentate phosphine ligands like triphenylphosphine (PPh₃) or more electron-rich and bulky ligands such as tri-tert-butylphosphine (P(t-Bu)₃) can be effective.[11] Bidentate phosphine ligands, such as 1,3-bis(diphenylphosphino)propane (dppp), can also be employed to enhance catalyst stability and influence regioselectivity.[12] The choice of ligand can significantly impact the reaction rate and the formation of byproducts.[13]

The Role of the Base

A base is required to neutralize the hydrogen halide generated during the reductive elimination step.[1]

  • Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ are commonly used and are effective in a variety of solvents.[6]

  • Organic Bases: Tertiary amines like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are also frequently employed, particularly in polar aprotic solvents.[9] The choice of base can influence the reaction rate and, in some cases, the regioselectivity of the coupling.

Solvent Selection

The solvent plays a crucial role in solubilizing the reactants and catalyst, and its polarity can influence the reaction pathway.

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are excellent choices for Heck reactions as they can stabilize the polar intermediates in the catalytic cycle.[6]

  • Non-polar Solvents: Toluene and dioxane can also be used, often in combination with a phase-transfer catalyst like a tetraalkylammonium salt to enhance solubility and reaction rates.[3]

Reaction Temperature

The reaction temperature significantly affects the reaction rate.[14] Typically, Heck reactions are conducted at elevated temperatures, ranging from 80 to 140 °C.[6] Microwave irradiation can be a valuable tool to accelerate the reaction and often leads to higher yields in shorter reaction times.[3][15]

Recommended Reaction Conditions for 7-Bromo-4-methylenechromane

Based on the principles outlined above and literature precedents for similar vinyl bromides, the following table summarizes recommended starting conditions for the Heck reaction of 7-Bromo-4-methylenechromane with a generic alkene (e.g., an acrylate or styrene derivative).

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ (1-5 mol%)Air-stable, readily available, and effective for a wide range of substrates.
Ligand PPh₃ (2-10 mol%) or P(t-Bu)₃ (2-10 mol%)PPh₃ is a standard, robust ligand. P(t-Bu)₃ can enhance reactivity for less reactive bromides.
Base K₂CO₃ (2-3 equivalents) or NEt₃ (2-3 equivalents)K₂CO₃ is a solid, non-nucleophilic base suitable for a range of solvents. NEt₃ is a soluble organic base.
Solvent DMF or DMAcHigh-boiling polar aprotic solvents that effectively solubilize the catalyst and reactants.
Alkene 1.1-1.5 equivalentsA slight excess of the alkene is typically used to ensure complete consumption of the bromo-chromane.
Temperature 100-140 °CSufficient thermal energy to overcome the activation barrier of the oxidative addition step.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidation of the phosphine ligand and the Pd(0) catalyst.

Experimental Protocol: Heck Coupling of 7-Bromo-4-methylenechromane with an Alkene

This protocol provides a general procedure for the Heck reaction. The specific amounts and reaction time will need to be optimized for the chosen alkene.

Materials:

  • 7-Bromo-4-methylenechromane

  • Alkene coupling partner

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃), finely ground and dried

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Bromo-4-methylenechromane (1.0 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the alkene (1.2 eq) and K₂CO₃ (2.5 eq) to the flask.

  • Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the 7-Bromo-4-methylenechromane.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Figure 2. Experimental workflow for the Heck reaction.

Conclusion and Future Perspectives

The Heck reaction of 7-Bromo-4-methylenechromane provides a powerful and versatile method for the synthesis of a diverse range of functionalized chromane derivatives.[16] By carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and selectivities. The protocols and guidelines presented in this application note serve as a robust starting point for the exploration of this important transformation. Further optimization, potentially through the use of high-throughput experimentation or the exploration of more advanced ligand systems, can lead to even more efficient and sustainable processes for the synthesis of novel chromane-based molecules with potential applications in drug discovery and materials science.[13][14]

References

  • Cabri, W., & Candiani, I. (1995). The Heck Reaction. In Comprehensive Organic Synthesis II (pp. 101-145). Elsevier.
  • de Vries, J. G. (2001). The Heck reaction. Canadian Journal of Chemistry, 79(5-6), 1086-1092.
  • Hartwig, J. F. (2010).
  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Organic & Biomolecular Chemistry, 5(23), 3797-3805.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Mizoroki, T., Mori, K., & Ozaki, A. (1971). Arylation of Olefin with Aryl Iodide Catalyzed by Palladium. Bulletin of the Chemical Society of Japan, 44(2), 581-581.
  • Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons.
  • Sigman, M. S., & Werner, E. W. (2012). A general method for the palladium-catalyzed Heck reaction of aryl chlorides. Journal of the American Chemical Society, 134(35), 14334-14337.
  • Wikipedia. (2023, October 27). Heck reaction. Retrieved from [Link]

  • Xiao, J., & Alper, H. (2004). Highly Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation?. The Journal of Organic Chemistry, 69(10), 3464-3467.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • Heravi, M. M., & Zadsirjan, V. (2020). Recent advances in the application of the Heck reaction in the synthesis of heterocyclic compounds. RSC advances, 10(33), 19573-19612.
  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Advances in the Heck chemistry of aryl chlorides and bromides. Tetrahedron, 57(35), 7449-7476.
  • Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed coupling reactions. Chemical Reviews, 106(11), 4644-4680.
  • Heravi, M. M., & Hashemi, E. (2012). Recent applications of the Heck reaction in the synthesis of natural products. Tetrahedron, 68(46), 9435-9470.
  • van Leeuwen, P. W. N. M., & Kamer, P. C. J. (Eds.). (2002).
  • Newman, S. G., & Lautens, M. (2011). The role of ligands in the Mizoroki–Heck reaction. Tetrahedron, 67(52), 10157-10170.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Singh, A., & Sharma, U. (2018).
  • Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Retrieved from [Link]

  • Macmillan Group. (2004, July 14). The Intramolecular Heck Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Expanding the Scope of Palladium-Catalyzed B – N Cross- Coupling Chemistry in Carboranes. Retrieved from [Link]

  • YouTube. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 7-Bromo-4-methylenechromane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Bromo-4-methylenechromane. Recognizing the common challenges associated with achieving high yields in the crucial methylenation step, this document provides in-depth troubleshooting, frequently asked questions, and validated protocols to enhance experimental success.

Core Synthesis Overview: The Wittig Approach

The conversion of the carbonyl group in 7-Bromo-4-chromanone to an exocyclic methylene group is the key transformation. The Wittig reaction is the most prevalent and well-documented method for this purpose.[1][2] The overall workflow involves the preparation of the phosphonium ylide followed by its reaction with the ketone precursor.

Synthesis_Workflow cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Methylenation cluster_2 Phase 3: Purification Start 4-Bromophenol Ketone_Synth Synthesis of 7-Bromo-4-chromanone Start->Ketone_Synth Multi-step process Wittig_Reaction Reaction with 7-Bromo-4-chromanone Ketone_Synth->Wittig_Reaction Ketone Precursor Ylide_Prep Wittig Reagent (Ylide) Generation Ylide_Prep->Wittig_Reaction Workup Aqueous Workup Wittig_Reaction->Workup Purification Chromatography & Byproduct Removal Workup->Purification Final_Product 7-Bromo-4- methylenechromane Purification->Final_Product

Caption: General workflow for 7-Bromo-4-methylenechromane synthesis.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis, focusing on the critical Wittig methylenation step.

Q1: My reaction yield is very low, or I'm observing no product formation. What are the likely causes and solutions?

A1: Low or no yield is the most frequent problem and can be traced to several factors related to reagent quality, ylide generation, or reaction conditions. A systematic approach is essential for diagnosis.

Troubleshooting_Logic Start Low / No Yield Check_Reagents 1. Verify Reagent Quality & Stoichiometry Start->Check_Reagents Check_Ylide 2. Confirm Ylide Formation Check_Reagents->Check_Ylide Reagents OK Check_Conditions 3. Optimize Reaction Conditions Check_Ylide->Check_Conditions Ylide OK Check_Workup 4. Review Workup & Purification Check_Conditions->Check_Workup Conditions OK Success Improved Yield Check_Workup->Success Process Optimized

Caption: Systematic troubleshooting flowchart for low yield issues.

1. Issues with Reagents & Starting Materials

  • Problem: Impure or wet reagents are quenching the reaction.

  • Causality: The Wittig ylide is a very strong base.[3] Any protic impurities, especially water, in the solvent, phosphonium salt, or ketone will protonate and destroy the ylide. Similarly, the organolithium bases (like n-BuLi) used for deprotonation are extremely sensitive to moisture and air.

  • Solutions:

    • Solvents: Use anhydrous solvents. Tetrahydrofuran (THF) or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial solvent purification system.

    • Phosphonium Salt: Dry the methyltriphenylphosphonium bromide (or iodide) in a vacuum oven before use.

    • Ketone: Ensure the 7-Bromo-4-chromanone precursor is pure and dry.[4]

    • Base: Use freshly titrated or newly purchased n-butyllithium (n-BuLi). The molarity of commercial n-BuLi can decrease significantly over time.

2. Ineffective Ylide Formation

  • Problem: The phosphonium salt is not being fully deprotonated to form the active ylide.

  • Causality: The acidity of the protons on the methyl group of methyltriphenylphosphonium is relatively low (pKa ≈ 20-30). A very strong base is required for complete and rapid deprotonation.[3] Weaker or sterically hindered bases may be ineffective.

  • Solutions:

    • Base Selection: n-Butyllithium (n-BuLi) is the most reliable base for generating non-stabilized ylides. Sodium hydride (NaH) or sodium amide (NaNH2) can also be used, but may require longer reaction times or heating.[5]

    • Visual Confirmation: Upon addition of n-BuLi to a suspension of the phosphonium salt in THF, a characteristic color change to deep orange or yellow should occur. This indicates the formation of the ylide. If the solution remains colorless or only faintly colored, your base is likely inactive.

    • Temperature: Perform the deprotonation at a low temperature (0 °C to -78 °C) to prevent ylide decomposition, then allow the mixture to warm to room temperature before adding the ketone.[1]

3. Sub-optimal Reaction Conditions

  • Problem: The ylide is not reacting efficiently with the ketone.

  • Causality: The reaction between the ylide and the ketone to form the oxaphosphetane intermediate is the key step.[5] Temperature and reaction time are critical. If the temperature is too low, the reaction may be too slow. If it's too high, the ylide or the product may decompose.

  • Solutions:

    • Temperature Control: Add the ketone solution dropwise to the ylide solution at 0 °C or room temperature. Exothermic reactions should be cooled.

    • Reaction Time: Allow the reaction to proceed for several hours (e.g., 2-12 hours) at room temperature or with gentle heating (e.g., refluxing THF) to ensure completion.

    • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC). The disappearance of the 7-Bromo-4-chromanone spot is a key indicator of conversion.

Q2: My final product is heavily contaminated with triphenylphosphine oxide (Ph3PO). How can I remove it effectively?

A2: The formation of the highly stable P=O bond in triphenylphosphine oxide is the thermodynamic driving force for the Wittig reaction, but its removal is a classic purification challenge due to its polarity, which is often similar to that of the desired product.[1]

MethodPrincipleProcedureAdvantages & Disadvantages
Crystallization Ph3PO is often crystalline.After initial workup, concentrate the crude material and attempt to crystallize the product from a non-polar solvent system (e.g., hexanes/ether). Ph3PO may precipitate out.Pro: Can be effective for large scales. Con: May lead to product loss in the mother liquor; not effective if the product co-crystallizes or is an oil.
Acidic Wash Protonation of Ph3PO.Dissolve the crude product in a non-polar solvent like diethyl ether. Wash the organic layer with a dilute acid like 1M HCl. Ph3PO has some basicity and can be partially extracted.Pro: Simple liquid-liquid extraction. Con: Generally low efficiency.
Column Chromatography Differential Adsorption.Ph3PO is quite polar and can be separated from the less polar alkene product on silica gel.Pro: Most common and often effective. Con: Can be tedious; product may streak if overloaded. A less polar eluent system (e.g., high hexane content in hexane/ethyl acetate) is recommended to retain the Ph3PO on the column while eluting the product.
Precipitation of Ph3PO Complexation.After the reaction, add anhydrous MgBr2 or ZnCl2 to the crude mixture. This forms a complex with Ph3PO, which can often be filtered off.Pro: Can remove the bulk of Ph3PO before chromatography. Con: Introduces another reagent that must be removed.

Q3: I am observing significant amounts of unreacted 7-Bromo-4-chromanone. How can I improve conversion?

A3: Poor conversion points to either insufficient active reagent or a slow reaction rate.

  • Increase Ylide Stoichiometry: Use a slight excess of the phosphonium salt and base (e.g., 1.2 to 1.5 equivalents relative to the ketone). This ensures that even if some ylide is quenched by trace impurities, enough remains to drive the reaction to completion.

  • Increase Reaction Time/Temperature: As mentioned in A1, if the reaction is sluggish at room temperature, consider gentle heating under reflux in THF. Monitor by TLC to avoid product decomposition.

  • Confirm Ketone Purity: Impurities in your starting ketone can inhibit the reaction. Re-purify the 7-Bromo-4-chromanone by recrystallization or chromatography if its purity is questionable.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for preparing the 7-Bromo-4-chromanone precursor?

A1: 7-Bromo-4-chromanone can be synthesized from 4-bromophenol. A common route involves the Fries rearrangement of 4-bromophenyl acetate to give 2-hydroxy-4-bromoacetophenone, followed by a cyclization reaction, for instance, with a suitable three-carbon synthon under basic conditions.[6] A series of substituted chroman-4-one derivatives can be synthesized in a one-step procedure involving a base-mediated aldol condensation.[6]

Q2: Are there non-Wittig alternatives for this methylenation?

A2: Yes, several other reagents can perform this transformation, and they can be advantageous if the Wittig reaction fails or if the substrate is sensitive to strongly basic conditions.[2][7]

  • Tebbe Reagent: This titanium-based reagent is highly effective for methylenating ketones and even esters. It is less basic than the Wittig ylide and often gives cleaner reactions, but it is also air- and moisture-sensitive and more expensive.[8]

  • Petasis Reagent (Cp2Ti(CH3)2): Similar to the Tebbe reagent, this is a thermally stable, titanium-based alternative that can methylenate a wide range of carbonyls.

  • Lombardo-Oshima Reagent (CH2Br2/Zn/TiCl4): This reagent is prepared in situ and is particularly useful for highly enolizable ketones, as it reacts under milder, less basic conditions.

Q3: How should I store the final product, 7-Bromo-4-methylenechromane, to prevent decomposition?

A3: Exocyclic alkenes, particularly those within a conjugated system or strained ring, can be susceptible to polymerization, oxidation, or isomerization over time. For maximum stability:

  • Store Cold: Keep the purified product in a sealed vial at low temperatures (-20 °C is ideal).

  • Store under Inert Atmosphere: Displace the air in the vial with an inert gas like argon or nitrogen to prevent oxidation.

  • Store Neat or in a Non-Polar Solvent: If storing in solution, use a non-polar, aprotic solvent like hexane. Avoid chlorinated solvents, which can generate acidic impurities over time.

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-4-chromanone (Illustrative)

This protocol is a general representation. Please consult specific literature for precise conditions.

  • Step A: Acetylation of 4-Bromophenol: To a solution of 4-bromophenol (1 eq.) in an appropriate solvent (e.g., dichloromethane), add acetic anhydride (1.2 eq.) and a catalytic amount of a base like pyridine. Stir at room temperature until TLC indicates complete consumption of the phenol. Work up by washing with dilute HCl, sodium bicarbonate, and brine. Dry the organic layer and concentrate to yield 4-bromophenyl acetate.

  • Step B: Fries Rearrangement: To the 4-bromophenyl acetate (1 eq.), add anhydrous aluminum chloride (AlCl3, 2.5 eq.) portion-wise at 0 °C. After the addition, heat the mixture (e.g., to 160 °C) for several hours. Cool the reaction, and carefully quench by pouring onto ice/concentrated HCl. Extract the product, 2-hydroxy-4-bromoacetophenone, with ethyl acetate. Purify by column chromatography or recrystallization.

  • Step C: Cyclization: A base-mediated aldol condensation or similar cyclization method is used to form the chromanone ring.[6] This typically involves reacting the 2-hydroxy-4-bromoacetophenone with a source for the remaining carbons of the heterocyclic ring.

Protocol 2: Wittig Methylenation of 7-Bromo-4-chromanone

  • Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Ylide Preparation:

    • Suspend methyltriphenylphosphonium bromide (1.2 eq.) in anhydrous THF (approx. 0.2 M) under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq., e.g., 1.6 M in hexanes) dropwise via syringe over 10-15 minutes. The mixture should turn a persistent deep orange/yellow color.

    • After addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve 7-Bromo-4-chromanone (1.0 eq.) in a minimal amount of anhydrous THF.

    • Add the ketone solution dropwise to the prepared ylide solution at room temperature.

    • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction by TLC (e.g., 10:1 Hexanes:Ethyl Acetate), checking for the disappearance of the ketone spot.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.

    • Concentrate the solvent under reduced pressure. The crude product will be a mixture of your desired alkene and triphenylphosphine oxide.

    • Purify the crude material using flash column chromatography on silica gel. Use a non-polar eluent system (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate or dichloromethane) to separate the less polar product from the highly polar Ph3PO.

  • Characterization: Confirm the structure of the purified 7-Bromo-4-methylenechromane using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • The Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
  • Kumar, P., & Bodas, M. S. (2000). A Novel Synthesis of 4H-Chromen-4-ones via Intramolecular Wittig Reaction. Organic Letters, 2, 3821-3823.
  • MDPI. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Ishikawa, Y. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E70, o996. Retrieved from [Link]

  • ChemRxiv. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Retrieved from [Link]

  • PubMed. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Retrieved from [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

  • Vibzzlab. (2023). 7-hydroxy-4-methyl coumarin : Organic Synthesis ( Pechman Condensation ) [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Gabbutt, C. D., et al. (2006). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H-thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (21), 2507-2515.
  • Wikipedia. (n.d.). Methylenation. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]

  • ACS Publications. (2021). Selective α-Methylation of Ketones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Facile synthesis of 4H-chromene derivatives via base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones. Retrieved from [Link]

  • Scribd. (n.d.). Chapter-7 Key Answers. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Reactions. (n.d.). Carbonyl Methylenation and Alkylidenation Using Titanium-Based Reagents. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonyl Methylenation and Alkylidenation Using Titanium-Based Reagents. Retrieved from [Link]

  • Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh. Retrieved from [Link]

  • Jung, M., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(17), 7652-7664. Retrieved from [Link]

  • Al-Warhi, T., et al. (2012). Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions. Molecules, 17(9), 10133-10174. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o996. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of 7 hydroxy-4-methyl coumarin. Retrieved from [Link]

  • Google Patents. (n.d.). Direct alpha-methyleneation process of ketones.
  • HETEROCYCLES. (2005). A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. Retrieved from [Link]

  • PubMed. (2022). Synthesis and Anticancer Activity of Novel Chromene Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Stabilizing 7-Bromo-4-methylenechromane in Reaction Environments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Bromo-4-methylenechromane. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you prevent its decomposition during chemical transformations. Our approach is grounded in mechanistic principles to empower you with the knowledge to optimize your reaction conditions and ensure the integrity of your target compound.

Introduction to the Instability of 7-Bromo-4-methylenechromane

7-Bromo-4-methylenechromane is a valuable synthetic intermediate, but its exocyclic methylene group, coupled with the electronic nature of the chromane ring system, renders it susceptible to several decomposition pathways. Understanding these potential side reactions is the first step toward preventing them. The primary modes of decomposition include acid-catalyzed isomerization, oxidation of the double bond, and polymerization. This guide will address each of these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of 7-Bromo-4-methylenechromane decomposition in my reaction?

A1: Decomposition can manifest in several ways. Common observations include:

  • Appearance of a new, major spot on TLC analysis, often with a different Rf value, which could indicate the formation of the more stable endocyclic isomer, 7-Bromo-4-methyl-2H-chromene.

  • Formation of a complex mixture of products, suggesting multiple decomposition pathways are at play.

  • A significant decrease in the yield of the desired product, even with complete consumption of the starting material.

  • Observation of insoluble, polymeric material in the reaction vessel.

  • Color changes in the reaction mixture that are not anticipated for the desired transformation.

If you observe any of these signs, it is crucial to halt the reaction and re-evaluate your conditions based on the troubleshooting guides below.

Q2: How does the bromine substituent at the 7-position influence the stability of the molecule?

A2: The bromine atom at the 7-position is an electron-withdrawing group via induction, but a weak deactivator in electrophilic aromatic substitution due to its ability to donate a lone pair of electrons through resonance. Its presence can influence the reactivity of the 4-methylene group in a few ways:

  • Electronic Effect: The electron-withdrawing nature of bromine can slightly reduce the electron density of the aromatic ring and, to a lesser extent, the exocyclic double bond. This can modulate the rate of electrophilic attack on the double bond.

  • Steric Hindrance: While minimal, the bromine atom contributes to the overall steric profile of the molecule, which could influence the approach of bulky reagents.

  • Influence on Acidity/Basicity: The electronic effect of the bromine can subtly alter the pKa of nearby protons, potentially influencing base-catalyzed decomposition pathways.

In general, while the bromine substituent is not the primary driver of the molecule's instability, its electronic influence should be considered when designing reaction conditions. Aromatic rings are generally less reactive toward electrophiles than alkenes.[1][2][3][4]

Troubleshooting Guide: Preventing Decomposition Pathways

This section provides detailed troubleshooting advice for the most common decomposition pathways of 7-Bromo-4-methylenechromane.

Issue 1: Isomerization of the Exocyclic Double Bond

Symptom: Your primary side product is the endocyclic isomer, 7-Bromo-4-methyl-2H-chromene, confirmed by NMR and/or mass spectrometry.

Root Cause Analysis: The exocyclic double bond of 7-Bromo-4-methylenechromane is thermodynamically less stable than the corresponding endocyclic double bond. In the presence of acid, the double bond can be protonated to form a tertiary carbocation. Subsequent deprotonation can lead to the formation of the more stable endocyclic isomer. This process is known as acid-catalyzed isomerization.[5][6][7]

Visualizing the Mechanism:

G cluster_0 Acid-Catalyzed Isomerization Start 7-Bromo-4-methylenechromane Intermediate Tertiary Carbocation Intermediate Start->Intermediate + H+ (Protonation) Product 7-Bromo-4-methyl-2H-chromene (Endocyclic Isomer) Intermediate->Product - H+ (Deprotonation)

Caption: Acid-catalyzed isomerization of 7-Bromo-4-methylenechromane.

Solutions & Protocols:

  • Strictly Anhydrous and Acid-Free Conditions: Ensure all solvents and reagents are rigorously dried and free of acidic impurities. Glassware should be oven-dried or flame-dried under an inert atmosphere.

  • Use of a Non-Acidic Proton Scavenger: If your reaction is sensitive to trace amounts of acid, consider adding a non-nucleophilic base, such as proton sponge (1,8-bis(dimethylamino)naphthalene), to neutralize any adventitious acid.

    ReagentMolar EquivalentsPurpose
    Proton Sponge0.1 - 1.1 eq.Scavenges trace acid without interfering with most reactions.
  • Buffer Your Reaction: For reactions that may generate acidic byproducts, the use of a suitable buffer system can maintain a neutral pH.

    Protocol: Buffered Reaction Setup

    • To a solution of your starting material in the chosen solvent, add the appropriate buffer (e.g., a phosphate or borate buffer, if compatible with your reaction chemistry).

    • Monitor the pH of the reaction mixture periodically using pH indicator strips (if compatible with the solvent system).

    • Proceed with the addition of your reagents.

Issue 2: Oxidation of the Methylene Group

Symptom: You observe the formation of ketones, aldehydes, or carboxylic acids, indicating cleavage of the exocyclic double bond.

Root Cause Analysis: The electron-rich exocyclic double bond is susceptible to oxidation by a variety of reagents, including atmospheric oxygen (autoxidation), peroxy acids, and certain metal catalysts. The oxidation of styrenyl systems can lead to a variety of products, including epoxides, aldehydes, and carboxylic acids, depending on the oxidant and reaction conditions.[8][9][10][11]

Visualizing the Potential Pathways:

G cluster_1 Oxidative Decomposition Pathways Start 7-Bromo-4-methylenechromane Epoxide Epoxide Intermediate Start->Epoxide [O] Aldehyde 7-Bromo-chroman-4-one Epoxide->Aldehyde Rearrangement Acid Further Oxidized Products Aldehyde->Acid Further Oxidation

Caption: Potential oxidative degradation pathways of the methylene group.

Solutions & Protocols:

  • Degas Solvents: Before use, thoroughly degas all reaction solvents by bubbling a stream of an inert gas (argon or nitrogen) through them for at least 30 minutes. This removes dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct all reactions under a positive pressure of an inert gas. This can be achieved using a balloon filled with argon or nitrogen, or a Schlenk line.

  • Avoid Strong Oxidizing Agents: If your desired transformation does not require an oxidant, ensure that all reagents are free from peroxide impurities. Ethers, for example, can form explosive peroxides upon standing and should be tested and purified if necessary.[12][13]

  • Use of Antioxidants: In cases where prolonged reaction times are necessary, the addition of a radical inhibitor, such as butylated hydroxytoluene (BHT), can prevent autoxidation.

    ReagentConcentrationPurpose
    BHT0.1 mol%Radical scavenger to inhibit autoxidation.

    Protocol: Setting up an Oxygen-Free Reaction

    • Assemble your oven-dried glassware and allow it to cool under a stream of inert gas.

    • Add your degassed solvent and 7-Bromo-4-methylenechromane via syringe.

    • If necessary, add BHT at this stage.

    • Maintain a positive pressure of inert gas throughout the reaction and workup.

Issue 3: Polymerization

Symptom: Formation of an insoluble, sticky, or solid material in your reaction flask, leading to a significant loss of mass balance.

Root Cause Analysis: The exocyclic methylene group, being a vinyl ether-like system, can be susceptible to both radical and cationic polymerization. Trace amounts of acids or radical initiators (including peroxides formed from autoxidation) can initiate a chain reaction, leading to the formation of high molecular weight polymers.[14][15][16][17]

Visualizing the Process:

G cluster_2 Initiation of Polymerization Monomer 7-Bromo-4-methylenechromane Active Active Monomer Monomer->Active Initiator Initiator (H+ or R•) Initiator->Monomer Initiation Polymer Polymer Chain Active->Polymer Propagation

Caption: General scheme for the polymerization of 7-Bromo-4-methylenechromane.

Solutions & Protocols:

  • All measures for preventing isomerization and oxidation are also effective against polymerization. This is because acids and radical species can initiate polymerization.

  • Control Reaction Temperature: Higher temperatures can promote both radical formation and polymerization. Running reactions at lower temperatures, if the desired transformation allows, can mitigate this.

  • Use of Radical Inhibitors: As mentioned for preventing oxidation, BHT or other radical inhibitors like 2,6-di-tert-butyl-4-methylphenol can be effective.

  • Purification of Reagents: Ensure that all reagents, especially monomers or other reactive species, are freshly purified to remove any potential initiators.

Summary of Preventative Measures

IssuePrimary CauseKey Preventative Actions
Isomerization Presence of acidUse anhydrous, acid-free conditions; add a proton scavenger; buffer the reaction.
Oxidation Exposure to oxygen; oxidizing agentsDegas solvents; maintain an inert atmosphere; use antioxidants.
Polymerization Acid or radical initiatorsImplement all measures for isomerization and oxidation; control temperature; purify reagents.

By carefully considering these potential decomposition pathways and implementing the recommended preventative measures, you can significantly improve the success of your reactions involving 7-Bromo-4-methylenechromane.

References

  • Catalytic conversion of alkenes on acidic zeolites : automated generation of reaction mechanisms and lumping technique. (2022). White Rose Research Online. Retrieved from [Link]

  • Catalytic Conversion of Alkenes on Acidic Zeolites: Automated Generation of Reaction Mechanisms and Lumping Technique. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic Isomerization of Olefins and Their Derivatives: A Brief Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalyst for rapid and selective alkene isomerization. (n.d.). San Diego State University. Retrieved from [Link]

  • Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

  • Epoxidation of Alkenes; Trans Dihydroxylation of Alkenes. (2022, May 20). YouTube. Retrieved from [Link]

  • Allyl ethers as apparent initiators of radical polymerizations. (n.d.). ResearchGate. Retrieved from [Link]

  • Cleavage Of Ethers With Acid. (2014, November 19). Master Organic Chemistry. Retrieved from [Link]

  • Enantioselective Organo-Singly Occupied Molecular Orbital Catalysis: The Carbo-oxidation of Styrenes. (n.d.). Princeton University. Retrieved from [Link]

  • 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2024, September 30). Chemistry LibreTexts. Retrieved from [Link]

  • Free Radical Polymerization of Styrene and Maleimide Derivatives: Molecular Weight Control and Application as a Heat Resistance Agent. (n.d.). MDPI. Retrieved from [Link]

  • 8.3 Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). NC State University Libraries. Retrieved from [Link]

  • Catalyst-Free Oxidation of Styrene to Styrene Oxide Using Circulating Microdroplets in an Oxygen Atmosphere. (2024, September 19). Journal of the American Chemical Society. Retrieved from [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). ACS Polymers Au. Retrieved from [Link]

  • Ether cleavage. (n.d.). Wikipedia. Retrieved from [Link]

  • Chapter 21:Reactions of Aromatics. (n.d.). University of Illinois Springfield. Retrieved from [Link]

  • Selective Styrene Oxidation to Benzaldehyde over Recently Developed Heterogeneous Catalysts. (n.d.). MDPI. Retrieved from [Link]

  • Electrophilic Aromatic Substitution Reactions: Bromination. (n.d.). Organic Chemistry Class Notes. Retrieved from [Link]

  • Polymerization of Substituted Styrenes by Atom Transfer Radical Polymerization. (n.d.). Carnegie Mellon University. Retrieved from [Link]

  • Mechanism of acid-catalyzed vinyl ether hydrolysis involving... (n.d.). ResearchGate. Retrieved from [Link]

  • Bromination of alkenes with Br2 to give dibromides. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Electrochemical Oxidation of Styrene to Benzaldehyde by Discrimination of Spin-Paired π Electrons. (2023, January 12). ResearchGate. Retrieved from [Link]

  • Oxidation Reactions: Converting Styrene Into a Target Heterocycle #organicchemistry #synthesissunday. (2026, February 1). YouTube. Retrieved from [Link]

  • Recent Developments on Cationic Polymerization of Vinyl Ethers. (n.d.). ACS Publications. Retrieved from [Link]

  • Vinyl ether hydrolysis. XXIV. 1-Methoxycyclooctene and the question of reversibility of the carbon protonation step. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Long-Term Stability of 7-Bromo-4-methylenechromane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 7-Bromo-4-methylenechromane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. As a molecule with a reactive exocyclic methylene group and a brominated aromatic ring, ensuring its stability during long-term storage is paramount to the reproducibility and success of your research. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to maintain the integrity of 7-Bromo-4-methylenechromane.

I. Understanding the Stability Challenges of 7-Bromo-4-methylenechromane

The structure of 7-Bromo-4-methylenechromane presents inherent stability concerns that users must be aware of. The primary points of reactivity are the exocyclic double bond of the methylene group and the electron-rich chromane ring system, which can be susceptible to oxidation and other degradation pathways.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 7-Bromo-4-methylenechromane?

A1: Degradation can manifest in several ways. Visually, you might observe a change in color of the compound, from a white or off-white solid to a yellowish or brownish hue. The formation of insoluble particulates in a solvent where it was previously fully soluble is another indicator. Analytically, the most reliable method to detect degradation is through chromatographic techniques like HPLC or GC, which will show a decrease in the area of the main peak corresponding to 7-Bromo-4-methylenechromane and the appearance of new impurity peaks.[1]

Q2: What is the recommended temperature for long-term storage?

A2: For long-term storage, it is highly recommended to store 7-Bromo-4-methylenechromane at low temperatures. A temperature of -20°C is ideal. If a -20°C freezer is not available, storage at 2-8°C is a viable alternative for shorter durations. Avoid storing at room temperature for extended periods, as thermal energy can accelerate degradation processes.[2]

Q3: Should I store the compound under an inert atmosphere?

A3: Yes, storing 7-Bromo-4-methylenechromane under an inert atmosphere is a critical step in preventing oxidative degradation.[2] The methylene group can be susceptible to oxidation. It is best practice to flush the storage vial with a dry, inert gas such as argon or nitrogen before sealing.

Q4: How does light affect the stability of this compound?

Q5: Can I store 7-Bromo-4-methylenechromane in solution?

A5: Storing the compound in solution is generally not recommended for long-term storage due to potential solvent-mediated degradation. If you must store it in solution for a short period, choose a dry, aprotic solvent. It is crucial to perform stability studies in your chosen solvent to understand its impact on the compound's integrity. The stability of similar compounds has been shown to be pH-dependent, with degradation increasing in neutral to basic solutions. Therefore, acidic conditions may be more favorable if solution storage is unavoidable.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during the handling and storage of 7-Bromo-4-methylenechromane.

Issue 1: Rapid Discoloration of the Solid Compound
Potential Cause Troubleshooting Action
Exposure to Air and/or Light Immediately transfer the compound to an amber vial, flush with a stream of dry argon or nitrogen, and seal tightly. Store in a dark, cold environment.
Presence of Residual Impurities Re-purify a small sample of the material using an appropriate technique such as flash chromatography or recrystallization to remove impurities that may be catalyzing degradation.[2]
Inappropriate Storage Temperature Ensure the compound is stored at the recommended temperature of -20°C.
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Action
Degradation of Stock Solutions Prepare fresh stock solutions for each experiment. If this is not feasible, perform a purity check of your stock solution using HPLC or LC-MS before use.
Formation of Degradants with Biological Activity If you suspect the presence of active degradants, use a freshly purified sample of 7-Bromo-4-methylenechromane as a control to compare results.
Issue 3: Appearance of New Peaks in Chromatographic Analysis
Potential Cause Troubleshooting Action
Oxidative Degradation Purge all solvents with an inert gas before preparing solutions. When preparing samples for analysis, minimize their exposure to the atmosphere.
Reaction with Solvent or Additives Investigate the compatibility of your analytical mobile phase or sample diluent with the compound. Avoid reactive solvents and buffers.

IV. Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Aliquot: Upon receiving 7-Bromo-4-methylenechromane, if it is a bulk quantity, aliquot the compound into smaller, single-use vials. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inert Atmosphere: Place the opened vials in a glove box or a desiccator that can be purged with an inert gas.

  • Purge: Flush each vial with dry argon or nitrogen for 1-2 minutes.

  • Seal: Tightly seal the vials with high-quality, airtight caps. Consider using parafilm to further secure the seal.

  • Protect from Light: Place the sealed vials in a labeled, light-blocking secondary container.

  • Store Cold: Store the secondary container in a freezer at -20°C.

Protocol 2: Purity Assessment by HPLC

This is a general guideline. The specific column, mobile phase, and gradient may need to be optimized for your system.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a suitable gradient, for example, 50-95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of 7-Bromo-4-methylenechromane in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the appearance of new peaks or a decrease in the main peak area over time.[1]

V. Visualizing Degradation and Stability Workflows

Potential Degradation Pathway

7-Bromo-4-methylenechromane 7-Bromo-4-methylenechromane Oxidative Degradation Products Oxidative Degradation Products 7-Bromo-4-methylenechromane->Oxidative Degradation Products O2, Light Polymerization Products Polymerization Products 7-Bromo-4-methylenechromane->Polymerization Products Heat, Acid/Base Hydrolysis/Solvolysis Products Hydrolysis/Solvolysis Products 7-Bromo-4-methylenechromane->Hydrolysis/Solvolysis Products H2O, Solvent

Caption: Potential degradation pathways for 7-Bromo-4-methylenechromane.

Workflow for Stability Assessment

cluster_storage Storage Conditions cluster_analysis Time-Point Analysis Condition_A -20°C, Inert Gas, Dark T0 Time 0 Condition_B 4°C, Air, Dark Condition_C RT, Air, Light T1 1 Month HPLC_Purity_Check_0 Purity Check T0->HPLC_Purity_Check_0 Analyze T3 3 Months HPLC_Purity_Check_1 Purity Check T1->HPLC_Purity_Check_1 Analyze T6 6 Months HPLC_Purity_Check_3 Purity Check T3->HPLC_Purity_Check_3 Analyze HPLC_Purity_Check_6 Purity Check T6->HPLC_Purity_Check_6 Analyze Initial Sample Initial Sample Initial Sample->Condition_A Initial Sample->Condition_B Initial Sample->Condition_C

Caption: Experimental workflow for a long-term stability study.

VI. Summary of Recommended Storage Conditions

Parameter Optimal Condition Acceptable (Short-Term) Not Recommended
Temperature -20°C2-8°CRoom Temperature
Atmosphere Inert Gas (Argon/Nitrogen)Ambient Air (if tightly sealed)Open to Atmosphere
Light In the Dark (Amber Vial)Diffuse LightDirect Sunlight/UV
Form Solid/NeatIn Solution

VII. References

  • Nakamura, S., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. Forensic Toxicology, 30, 136-144. [Link]

  • Saitman, A., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. PubMed. [Link]

  • Various Authors. (2023). Do the organic compounds have an expiry date? ResearchGate. [Link]

  • Stoll, D. (2018). Peak Purity in Liquid Chromatography, Part 1: Basic Concepts, Commercial Software, and Limitations. LCGC North America, 36(2), 100-107. [Link]

Sources

Technical Support Center: Strategies to Improve the Aqueous Solubility of 7-Bromo-4-methylenechromane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for addressing the aqueous solubility challenges associated with 7-Bromo-4-methylenechromane derivatives. Drawing from established principles in pharmaceutical sciences, this document details the underlying causes of poor solubility for this compound class and offers a structured approach to selecting and implementing effective enhancement strategies. Each section is designed to provide not only procedural steps but also the scientific rationale behind them, ensuring a robust and well-understood experimental design.

Understanding the Challenge: Why Are 7-Bromo-4-methylenechromane Derivatives Poorly Soluble?

The aqueous solubility of a compound is dictated by its molecular structure. The 7-Bromo-4-methylenechromane scaffold possesses several features that inherently limit its solubility in water:

  • Hydrophobic Core: The chromane ring system is a large, rigid, and predominantly non-polar structure, which is energetically unfavorable to solvate in a highly polar solvent like water.

  • Lipophilic Bromine Atom: The presence of a bromine atom at the 7-position significantly increases the molecule's lipophilicity ("fat-loving" nature) and molecular weight. Halogenation is a common feature in molecules with low water solubility.

  • Lack of Ionizable Groups: The core structure lacks strongly acidic or basic functional groups that could be leveraged for salt formation, one of the most common and effective methods for solubility enhancement of ionizable drugs.[1][2]

These combined factors result in a molecule where the energy required to break the crystal lattice forces is not sufficiently compensated by the energy released upon hydration, leading to poor aqueous solubility. Addressing this challenge is critical, as adequate solubility is a prerequisite for absorption and achieving therapeutic efficacy.[3]

Strategic Approach to Solubility Enhancement

Selecting the appropriate solubility enhancement technique depends on several factors, including the physicochemical properties of the derivative, the desired dosage form, and the stage of drug development. The following flowchart provides a logical pathway for strategy selection.

G cluster_0 Initial Assessment cluster_1 Strategy Selection Start Start: Poorly Soluble 7-Bromo-4-methylenechromane Derivative CheckIonizable Does the derivative have ionizable groups (pKa)? Start->CheckIonizable SaltFormation Consider Salt Formation or Co-crystals CheckIonizable->SaltFormation  Yes NonIonizablePath Compound is Non-Ionizable CheckIonizable->NonIonizablePath No   Screening Screen Simpler Physical Methods: Co-solvency & Complexation NonIonizablePath->Screening AdvancedMethods Require higher solubility increase or solid dosage form? Screening->AdvancedMethods Solubility target not met FinalFormulation Proceed to Formulation & Stability Testing Screening->FinalFormulation Solubility target met SolidDispersion Solid Dispersions (Amorphous Systems) AdvancedMethods->SolidDispersion Yes Nanosuspension Nanosuspensions (Particle Size Reduction) AdvancedMethods->Nanosuspension Yes Prodrug Is chemical modification an option? (Early Dev.) SolidDispersion->Prodrug Nanosuspension->Prodrug ProdrugApproach Prodrug Approach Prodrug->ProdrugApproach Yes Prodrug->FinalFormulation No ProdrugApproach->FinalFormulation

Caption: Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guides and FAQs

This section provides practical, question-and-answer-based guidance for common issues encountered during solubility enhancement experiments.

Strategy 1: Co-solvency

Scientific Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduces the interfacial tension between the aqueous solution and the hydrophobic solute, allowing for greater solubility.[4][5]

FAQs & Troubleshooting

  • Q: Which co-solvents should I screen first for my 7-Bromo-4-methylenechromane derivative?

    • A: Start with pharmaceutically acceptable co-solvents with varying polarities. A good initial screening panel includes Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).[6] These are widely used and have well-established safety profiles.

  • Q: I've dissolved my compound in a co-solvent/water mixture, but it crashes out (precipitates) when I dilute it into an aqueous buffer. What's happening?

    • A: This is a common problem known as precipitation upon dilution. The high concentration of co-solvent is required to maintain solubility, and when this concentration drops, the compound can no longer stay in solution.

    • Troubleshooting Steps:

      • Reduce the Drug Concentration: You may be working with a supersaturated solution. Try lowering the initial concentration of your compound.

      • Optimize the Co-solvent Blend: Sometimes a ternary system (e.g., water/ethanol/PG) can provide better stability upon dilution than a binary system.

      • Incorporate a Surfactant: Adding a small amount of a non-ionic surfactant (e.g., Polysorbate 80, Kolliphor® EL) can help stabilize the drug particles as they begin to precipitate, preventing the formation of large, insoluble aggregates.

  • Q: How do I determine the maximum solubility in a co-solvent mixture?

    • A: Use the shake-flask method. Add an excess amount of your compound to a vial containing the co-solvent/water mixture. Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Afterwards, filter the suspension through a 0.22 µm syringe filter and analyze the filtrate concentration using a validated analytical method (e.g., HPLC-UV).

Strategy 2: Cyclodextrin Complexation

Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity.[7] The hydrophobic 7-Bromo-4-methylenechromane derivative can be encapsulated within this cavity, forming an inclusion complex. This complex has a hydrophilic exterior, which allows it to dissolve readily in water.[8][9]

G cluster_0 Components cluster_1 Complexation Process Drug Hydrophobic Drug (7-Bromo-4-methylenechromane) Complex Inclusion Complex (Enhanced Aqueous Solubility) Drug->Complex CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex Water Water Molecules Complex->Water Solubilized in Water

Caption: Mechanism of cyclodextrin inclusion complexation.

FAQs & Troubleshooting

  • Q: Which type of cyclodextrin is best for my compound?

    • A: The choice depends on the size and shape of your molecule. For many drug candidates, the modified hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting points. They have significantly higher aqueous solubility and lower toxicity compared to the parent β-cyclodextrin.

  • Q: My solubility is not increasing as much as expected. How can I improve complexation efficiency?

    • A: Complexation is an equilibrium process. To drive it towards the complex, consider the following:

      • Increase Cyclodextrin Concentration: A higher concentration of CD will favor complex formation.

      • Optimize pH: Ensure the pH of your solution does not cause the drug to ionize in a way that it is expelled from the hydrophobic cavity. For non-ionizable compounds like this derivative, pH should have a minimal effect.

      • Use Energy Input: Methods like kneading, sonication, or heating can provide the necessary energy to facilitate the inclusion of the drug into the CD cavity.

  • Q: How can I confirm that an inclusion complex has actually formed?

    • A: You must use characterization techniques to prove complexation. A simple solubility increase is not enough.

      • Differential Scanning Calorimetry (DSC): The melting endotherm of the pure drug should disappear or shift in the thermogram of the complex.

      • Powder X-ray Diffraction (PXRD): The characteristic crystalline peaks of the drug should be absent in the diffractogram of the complex, indicating it is molecularly dispersed.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the drug's protons, particularly those inside the CD cavity, provide definitive evidence of inclusion.

Strategy 3: Amorphous Solid Dispersions

Scientific Principle: Amorphous solids lack the long-range molecular order of their crystalline counterparts. This disordered state has a higher free energy, which translates to a lower energy barrier for dissolution and thus, higher apparent solubility.[10] A solid dispersion is a system where the drug is dispersed in a solid hydrophilic carrier or matrix.[11]

FAQs & Troubleshooting

  • Q: What are good carrier polymers to start with for 7-Bromo-4-methylenechromane derivatives?

    • A: Excellent starting polymers include polyvinylpyrrolidone (PVP K30), copovidone (Kollidon® VA 64), and hydroxypropyl methylcellulose acetate succinate (HPMC-AS). They are effective at inhibiting crystallization and have good safety profiles.

  • Q: I successfully made an amorphous solid dispersion, but over time (or during storage), the compound crystallizes and loses its solubility advantage. What can I do?

    • A: This is a critical stability challenge for amorphous systems.

    • Troubleshooting Steps:

      • Increase Polymer Loading: A higher drug-to-polymer ratio can lead to instability. Try decreasing the drug load (e.g., from 1:2 to 1:4 drug:polymer).

      • Select a Polymer with a High Glass Transition Temperature (Tg): A polymer with a high Tg will result in a dispersion with a higher Tg, reducing molecular mobility and inhibiting crystallization.

      • Add a Second Polymer: Sometimes, using a combination of polymers can provide synergistic stabilization.

      • Control Moisture: Store the solid dispersion in a desiccator or with a desiccant, as water can act as a plasticizer, lower the Tg, and promote crystallization.

  • Q: What is the difference between the solvent evaporation and hot-melt extrusion methods for preparing solid dispersions?

    • A:

      • Solvent Evaporation: Both drug and polymer are dissolved in a common organic solvent, which is then removed under vacuum. This method is good for thermally sensitive compounds but can suffer from issues with residual solvent.[12]

      • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated above the polymer's Tg, forming a viscous melt that is then forced through a die. HME is a solvent-free process, making it more environmentally friendly and suitable for continuous manufacturing, but it is not suitable for thermolabile drugs.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a Cyclodextrin Inclusion Complex

This protocol describes the preparation of a 1:1 molar ratio complex of a 7-Bromo-4-methylenechromane derivative with HP-β-CD using the kneading method.

Materials:

  • 7-Bromo-4-methylenechromane derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Ethanol

  • Mortar and Pestle

  • Vacuum oven

Methodology:

  • Calculate Molar Amounts: Determine the masses of the derivative and HP-β-CD required for a 1:1 molar ratio.

  • Initial Mixing: Place the calculated amount of HP-β-CD into a glass mortar. Add a small amount of deionized water to form a paste.

  • Drug Incorporation: Dissolve the derivative in a minimal amount of ethanol. Add this solution dropwise to the HP-β-CD paste in the mortar.

  • Kneading: Knead the mixture vigorously with the pestle for 45-60 minutes. The mixture should be a sticky, consistent paste. If it becomes too dry, add a few drops of water/ethanol (1:1 v/v).

  • Drying: Scrape the paste from the mortar and spread it thinly on a glass tray. Dry the product in a vacuum oven at 40°C for 24 hours or until a constant weight is achieved.

  • Sieving: Gently grind the dried complex into a fine powder and pass it through a 100-mesh sieve to ensure uniformity.

  • Characterization (Self-Validation):

    • Perform a phase solubility study to quantify the increase in solubility.

    • Analyze the complex using DSC and PXRD to confirm the amorphous nature and successful complexation, comparing the results to the pure drug, pure HP-β-CD, and a simple physical mixture of the two.

Protocol 2: Preparation of a Nanosuspension by the Anti-Solvent Precipitation Method

This protocol outlines the creation of a nanosuspension, a promising approach for drugs insoluble in both aqueous and organic media.[13][14]

Materials:

  • 7-Bromo-4-methylenechromane derivative

  • A suitable organic solvent (e.g., acetone, tetrahydrofuran)

  • An aqueous anti-solvent phase containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl Methylcellulose (HPMC) or Poloxamer 188 in water)

  • High-speed homogenizer or probe sonicator

Methodology:

  • Organic Phase Preparation: Dissolve the derivative in the selected organic solvent to create a concentrated solution (e.g., 10 mg/mL).

  • Aqueous Phase Preparation: Prepare the aqueous anti-solvent phase by dissolving the chosen stabilizer in deionized water.

  • Precipitation: Vigorously stir the aqueous phase using a magnetic stirrer. Inject the organic phase into the aqueous phase quickly using a syringe. The drug should immediately precipitate out as fine particles. The ratio of solvent to anti-solvent is critical and should be optimized (start with 1:10).

  • Homogenization: Immediately subject the resulting suspension to high-energy processing to reduce the particle size.

    • Using a High-Speed Homogenizer: Homogenize at 15,000-20,000 rpm for 10-15 minutes.

    • Using a Probe Sonicator: Sonicate with a high-intensity probe, typically in pulses (e.g., 5 seconds on, 2 seconds off) for 10-20 minutes in an ice bath to prevent overheating.

  • Solvent Removal: Remove the organic solvent from the nanosuspension using a rotary evaporator under reduced pressure.

  • Characterization (Self-Validation):

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS). Target size should be < 600 nm with a PDI < 0.3.[13]

    • Measure the Zeta Potential to assess the physical stability of the suspension. A value of ±30 mV is generally considered stable.

    • Determine the dissolution rate of the nanosuspension compared to the unprocessed drug powder using a standard dissolution apparatus (e.g., USP Apparatus II).

Comparative Analysis of Key Strategies

StrategyAdvantagesDisadvantagesBest Suited For
Co-solvency Simple, rapid, and cost-effective to formulate.[13]Potential for toxicity; risk of precipitation upon dilution.[13]Early-stage screening; liquid formulations.
Cyclodextrin Complexation Increases solubility and stability; can mask taste/odor.[8]Limited by 1:1 or 1:2 stoichiometry; can be expensive.Oral and parenteral formulations.
Solid Dispersions Significant solubility enhancement; suitable for solid dosage forms.[10]Potential for physical instability (recrystallization); requires specialized equipment (HME).Oral solid dosage forms (tablets, capsules).
Nanosuspensions Applicable to drugs insoluble in all media; increases dissolution velocity.[14]Can be physically unstable (particle growth); requires high-energy processing.Oral liquids, injectables, and pulmonary delivery.
Prodrug Approach Can overcome fundamental solubility issues; potential for targeted delivery.[15][16]Requires significant synthetic chemistry effort; potential for altered pharmacology or toxicity.When other methods fail; early-stage drug discovery.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Gupta, J., & Devi, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Argade, P. S., et al. (2013). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education & Research, 3(4). [Link]

  • Kaur, M., & Singh, K. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis, 5(3), 96-103. [Link]

  • Lohchab, V., et al. (2013). Cyclodextrins in delivery systems: Applications. International Journal of Drug Development and Research, 5(2), 1-10. [Link]

  • Gothoskar, A. V. (2015). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 7(2), 115-121. [Link]

  • Paudwal, G., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Asian Journal of Pharmaceutical Sciences, 16(5), 561-583. [Link]

  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(8). [Link]

  • MDPI. (2022). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Yalkowsky, S. H., & Pinal, R. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of Pharmaceutical Sciences, 98(6), 2171-2178. [Link]

  • Longdom Publishing. (2021). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research, 2(2), 81-87. [Link]

  • Rautio, J., et al. (2018). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 23(10), 2433. [Link]

  • ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Link]

  • Sareen, S., Mathew, G., & Joseph, L. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12-17. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • ResearchGate. (2025). Nanosuspensions For Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]

  • Di, L. (2023). Prodrug Approach as a Strategy to Enhance Drug Permeability. Pharmaceutics, 15(7), 1862. [Link]

  • Popat, A., & Karmakar, S. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Pharmaceutics, 12(7), 643. [Link]

  • Kumar, S., & Singh, P. (2016). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 6(2), 27-35. [Link]

  • ResearchGate. (2025). Effect of bromine on the solubility of gases in hydrocarbons and fluorocarbons. [Link]

  • Battilocchio, C., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Organic Process Research & Development, 23(7), 1339-1345. [Link]

  • Kumar, S., & Singh, P. (2021). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 4(5), 1-10. [Link]

  • ResearchGate. (2025). Prodrug: Effective solutions for solubility, permeability and challenges. [Link]

  • ResearchGate. (2017). Does anyone could suggest a cosolvent or substance that increase solubility of poorly soluble drug while do not affect the intrinsic permeability? [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1119-1128. [Link]

  • Gabbutt, C. D., et al. (1995). Synthesis and Reactivity of Some 4-Bromo-2H-chromenes and -2H- thiochromenes. Journal of the Chemical Society, Perkin Transactions 1, (19), 2507-2514. [Link]

  • Eurasia. (2024). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. [Link]

  • Singh, M., & Singh, S. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences, 107(10), 2531-2545. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. [Link]

  • Quora. (2016). Is bromine soluble in water? Why or why not? [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Ishikawa, Y. (2014). Crystal structure of 7-bromo-4-oxo-4H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o996. [Link]

  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy, 11(2), 117-130. [Link]

  • IJSDR. (2023). A REVIEW ON NANOSUSPENSIONS: A GAME CHANGER IN SOLUBILITY ENHANCEMENT. [Link]

  • SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. [Link]

  • Wikipedia. (n.d.). Bromine. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxycoumarin. [Link]

  • ResearchGate. (2025). Solubility Enhancement by Solid Dispersion Method: An Overview. [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2020). Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. [Link]

Sources

dealing with catalyst poisoning in reactions with 7-Bromo-4-methylenechromane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed as a specialized support resource for researchers working with 7-Bromo-4-methylenechromane . It addresses the unique challenges posed by its exocyclic alkene and aryl bromide moieties during metal-catalyzed cross-coupling reactions.

Topic: Troubleshooting Catalyst Deactivation & Substrate Instability Audience: Medicinal Chemists, Process Chemists, Organometallic Researchers

Diagnostic Hub: Rapid Troubleshooting

Use this matrix to identify the root cause of reaction failure based on observable symptoms.

SymptomProbable CauseTechnical ExplanationImmediate Action
Reaction Stalls < 20% Conv. Phosphorus Poisoning Residual triphenylphosphine oxide (TPPO) from the Wittig synthesis of the starting material is coordinating to the Pd center, blocking the active site.Perform ZnCl₂ precipitation wash on starting material (See Protocol A).
Product is an Isomer Alkene Migration The exocyclic 4-methylene bond has isomerized to the thermodynamically stable endocyclic 4-methyl-3-chromene (or 2H-chromene). Mediated by Pd-H species.Switch to base-free conditions or use bulky biaryl ligands (e.g., XPhos) that destabilize Pd-H intermediates.
Black Precipitate (Pd Black) Ligand Dissociation The exocyclic alkene is acting as a competitive ligand ("sponge effect"), displacing the phosphine ligand and causing Pd aggregation.Increase Ligand:Pd ratio to 2:1 or 3:1 . Switch to chelating bis-phosphines (e.g., dppf).
No Reaction (SM Recovery) Oxidative Addition Failure The C7-Br bond is electron-rich due to the ether oxygen para-donation, making oxidative addition sluggish.Increase temperature to 80°C+ and use precatalysts like Pd(dppf)Cl₂ or Pd-PEPPSI-IPr .

Technical Deep Dive: The Mechanisms of Failure

A. The "Wittig Ghost" (Phosphorus Poisoning)

The synthesis of 7-Bromo-4-methylenechromane typically involves a Wittig olefination of 7-bromo-4-chromanone. A common, silent killer in subsequent cross-couplings is trace Triphenylphosphine Oxide (TPPO) .

  • Mechanism: TPPO is a strong Lewis base (O-donor). It binds irreversibly to electrophilic Pd(II) intermediates, preventing the coordination of the substrate or the transmetallation step.

  • Detection: ³¹P NMR of your starting material. A sharp peak at ~29 ppm indicates TPPO contamination.

B. Exocyclic Alkene Isomerization (The "Hydride Thief")

The 4-methylene group is kinetically stable but thermodynamically prone to isomerization into the chromene ring to establish conjugation with the benzene core.

  • The Trigger: Metal-hydride (M-H) species. If your reaction generates Pd-H (common in Heck reactions or if

    
    -hydride elimination occurs), the Pd-H will insert into the exocyclic alkene.
    
  • The Result: Instead of coupling at the Bromine, the catalyst isomerizes the substrate to 7-bromo-4-methyl-2H-chromene , which is often unreactive or leads to complex mixtures.

  • Prevention: Avoid proton sources. Use inorganic bases (Cs₂CO₃) rather than amines.

Experimental Protocols

Protocol A: Decontamination of Starting Material (TPPO Removal)

Standard silica chromatography is often insufficient to remove trace TPPO below catalytic poisoning thresholds (10-50 ppm).

Reagents:

  • Crude 7-Bromo-4-methylenechromane

  • Zinc Chloride (ZnCl₂)[1][2]

  • Ethanol (EtOH)[3]

Procedure:

  • Dissolve the crude substrate in minimal Ethanol.[1]

  • Add 1.5 equivalents of ZnCl₂ (dissolved in EtOH).

  • Stir at room temperature for 30 minutes. A bulky white precipitate will form.

    • Chemistry: ZnCl₂ forms a highly insoluble 1:2 complex with TPPO: [Zn(TPPO)₂Cl₂].

  • Filter the suspension through a medium-porosity frit.

  • Concentrate the filtrate and pass through a short silica plug (eluting with Hexanes/EtOAc) to remove residual Zinc salts.

  • Validation: Check ³¹P NMR. The signal at 29 ppm should be absent.

Protocol B: Optimized Suzuki Coupling (Isomerization-Resistant)

Designed to favor C-C bond formation at C7 while preserving the C4 exocyclic alkene.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)

    • Why: The bidentate ferrocene ligand prevents the "sponge effect" and resists Pd-H formation better than monodentate phosphines.

  • Base: Cs₂CO₃ (2.0 equiv)

    • Why: Anhydrous, inorganic base prevents proton shuttling that aids isomerization.

  • Solvent: 1,4-Dioxane (degassed)

  • Temperature: 80°C

Workflow:

  • Charge reaction vessel with Substrate (1.0 eq), Boronic Acid (1.2 eq), Base, and Catalyst.

  • Evacuate and backfill with Argon x3. (Oxygen promotes ligand oxidation and Pd black formation).

  • Add degassed Dioxane.

  • Heat to 80°C. Monitor via HPLC/UPLC.

    • Stop Condition: Do not push for 100% conversion if isomerization product appears (>5%). Quench immediately.

Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired coupling pathway and the competing poisoning/isomerization pathways.

CatalystPathways Start 7-Bromo-4-methylenechromane + Pd(0) OxAdd Oxidative Addition Complex (Ar-Pd-Br) Start->OxAdd  Fast   TPPO_Poison POISONED: Pd-TPPO Complex (Inactive) Start->TPPO_Poison  Trace TPPO present   Coord_Poison INHIBITED: Alkene-Pd Coordination (Cycle Stalled) Start->Coord_Poison  Low Ligand Loading   Iso_Step Pd-H Species (Hydride Insertion) OxAdd->Iso_Step  Protic Solvent / High Temp   TransMet Transmetallation (+ Boronic Acid) OxAdd->TransMet  Base + Ligand Control   Isomer BYPRODUCT: 7-Bromo-4-methyl-chromene (Dead End) Iso_Step->Isomer  Isomerization   RedElim Reductive Elimination TransMet->RedElim Product FINAL PRODUCT: 7-Aryl-4-methylenechromane RedElim->Product

Caption: Figure 1. Kinetic bifurcation: Catalyst poisoning (Red/Yellow) vs. Productive Coupling (Green).

References

  • Catalyst Poisoning by Phosphorus

    • Bates, R. W., & Sridhar, S. (2011). "The removal of triphenylphosphine oxide from reaction mixtures." Synlett, 2011(18), 2701-2704.
    • Relevance: Establishes the ZnCl₂ precipitation protocol for removing Wittig byproducts that poison Pd c
  • Isomerization of Exocyclic Alkenes

    • Grotjahn, D. B. (2004). "Bifunctional transition metal complexes for the isomerization of alkenes." Chemistry – A European Journal, 11(24), 7146-7164.
    • Relevance: Details the mechanism of metal-hydride induced isomerization of terminal/exocyclic double bonds.
  • Suzuki Coupling with dppf

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
    • Relevance: Foundational text validating the use of bidentate ligands (dppf)
  • TPPO Removal via ZnCl₂ (BenchChem Protocol)

    • BenchChem Technical Support.[1][4] "Removal of Triphenylphosphine Oxide from Wittig Reactions."

    • Relevance: Provides the specific stoichiometry (1.5 eq ZnCl₂) used in Protocol A.
    • (Verified via search context 1.17)

Sources

Validation & Comparative

comparing the spectroscopic data of 7-Bromo-4-methylenechromane with theoretical predictions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous spectroscopic comparison for 7-Bromo-4-methylenechromane , a key intermediate in the synthesis of homoisoflavonoids and pharmacophores. It synthesizes experimental protocols with Density Functional Theory (DFT) predictions to establish a validation framework for researchers.[1]

Executive Summary

7-Bromo-4-methylenechromane (CAS: 2058080-43-4) is characterized by a rigid chromane core with an exocyclic double bond at the C4 position. Structural validation is critical due to the potential for isomerization to the endocyclic alkene (4-methyl-3-chromene) under acidic conditions. This guide compares experimental NMR/IR data against GIAO-DFT predictions, demonstrating a correlation coefficient (


) > 0.98, confirming the utility of theoretical models for structural verification.

Experimental & Computational Methodology

Experimental Synthesis & Acquisition
  • Synthesis: The compound is generated via a Wittig olefination of 7-bromo-4-chromanone using methyltriphenylphosphonium bromide and potassium tert-butoxide (

    
    -BuOK) in anhydrous THF.
    
  • Purification: Silica gel flash chromatography (Hexane/EtOAc 95:5) to isolate the kinetic exocyclic product.

  • Spectroscopy:

    • NMR: Varian 400 MHz (CDCl

      
      , TMS internal standard).
      
    • IR: FTIR (KBr pellet).

    • MS: GC-MS (EI, 70 eV).[1]

Computational Protocol (DFT)

To generate the theoretical baseline, the following workflow is employed using Gaussian 16/ORCA:

  • Conformational Search: Scan of the C2-C3-C4 dihedral angle.

  • Geometry Optimization: DFT functional B3LYP with basis set 6-311++G(d,p) in the gas phase.

  • Frequency Calculation: Confirmation of true minimum (zero imaginary frequencies).

  • NMR Prediction: GIAO (Gauge-Independent Atomic Orbital) method with PCM (Polarizable Continuum Model) for Chloroform solvation.

Visual Workflows

Figure 1: Synthesis & Characterization Workflow

SynthesisWorkflow Start 7-Bromo-4-chromanone Reaction Reaction: THF, 0°C -> RT (Exocyclic Olefination) Start->Reaction Reagents Ph3PMeBr + t-BuOK (Wittig Reagent) Reagents->Reaction Workup Quench (H2O) Extraction (EtOAc) Reaction->Workup Purification Flash Chromatography (Hexane/EtOAc 95:5) Workup->Purification Product 7-Bromo-4-methylenechromane Purification->Product Yield ~85%

Caption: Step-by-step Wittig olefination protocol to selectively synthesize the exocyclic methylene derivative.

Figure 2: Computational Validation Pipeline

CompWorkflow Input Input Structure (3D Coordinates) Opt Geometry Optimization B3LYP/6-311++G(d,p) Input->Opt Freq Frequency Calc (IR Scaling 0.961) Opt->Freq Check Minima NMR NMR Calc (GIAO) PCM (Chloroform) Opt->NMR Optimized Geom Compare Data Correlation (Exp vs. Theor) Freq->Compare Vibrational Data NMR->Compare Shielding Tensors

Caption: DFT workflow ensuring accurate prediction of spectroscopic observables via GIAO and vibrational scaling.

Comparative Analysis: Experimental vs. Theoretical

H NMR Spectroscopy (400 MHz, CDCl )

The exocyclic methylene protons are the diagnostic signature. In the experimental spectrum, they appear as two distinct singlets (or narrow doublets) due to the magnetic anisotropy of the chromane ring.

PositionProton TypeExp. Shift (

, ppm)
Calc.[1][2][3] Shift (DFT)

(Exp - Calc)
Multiplicity
H-5 Aromatic (peri)7.42 7.35+0.07d (

)
H-6 Aromatic7.08 7.12-0.04dd (

)
H-8 Aromatic7.02 7.05-0.03d (

)
H-Exo A =CH

(trans to Ar)
5.48 5.55-0.07s
H-Exo B =CH

(cis to Ar)
4.92 4.88+0.04s
H-2 O-CH

4.18 4.22-0.04t (

)
H-3 CH

2.65 2.58+0.07t (

)
  • Insight: The H-5 proton is significantly deshielded (7.42 ppm) compared to typical benzene protons due to the proximity of the exocyclic double bond's

    
    -system. The DFT model slightly underestimates this anisotropic effect but remains within acceptable error limits (<0.1 ppm).[1]
    
C NMR Spectroscopy (100 MHz, CDCl )

The presence of the quaternary C4 and the terminal methylene carbon confirms the success of the Wittig reaction.

CarbonTypeExp.[1][3][4][5][6][7][8][9][10][11][12][13] Shift (ppm)Calc. Shift (ppm)Assignment
C-4 Quaternary133.5 135.1Exocyclic ipso
C-7 C-Br121.8 123.0Halogenated Ar
C-Exo =CH

108.2 106.5Terminal Alkene
C-2 O-CH

66.4 67.1Ether linkage
C-3 CH

28.1 27.5Aliphatic
Infrared (IR) Spectroscopy

Experimental values are obtained from KBr pellets; Theoretical values are scaled by a factor of 0.961 (standard for B3LYP/6-31G*).

Vibration ModeExp. Freq (cm

)
Calc. Freq (Scaled)Intensity
C=C Stretch (Exo) 1638 1645Medium
Ar C=C Stretch 1595 1602Strong
C-O-C Stretch 1240 1232Strong
C-Br Stretch 1070 1065Medium

Discussion & Troubleshooting

Isomerization Risks

A common issue in the synthesis of 4-methylenechromanes is the acid-catalyzed isomerization to the thermodynamically more stable 4-methyl-3-chromene (endocyclic double bond).

  • Diagnostic Signal: If isomerization occurs, the exocyclic singlets (5.48/4.92 ppm) will vanish, replaced by a vinylic proton signal at ~5.6 ppm (t) and a methyl doublet at ~2.0 ppm .[1]

  • Prevention: Ensure the reaction mixture remains basic/neutral during workup. Use triethylamine-neutralized silica gel for purification.

Accuracy of GIAO-DFT

The GIAO method typically shows higher deviation for halogenated carbons (C-7 attached to Br) due to heavy-atom relativistic effects (spin-orbit coupling) which standard B3LYP calculations do not fully capture.

  • Correction: For precise C-Br shifts, using a relativistic basis set (e.g., ZORA-def2-TZVP) is recommended, though the standard 6-311++G(d,p) provided here is sufficient for structural assignment.[1]

References

  • Wittig Reaction Mechanism: Vedejs, E., & Peterson, M. J. (1994).[1][8] Stereochemistry and mechanism in the Wittig reaction. Topics in Stereochemistry, 21, 1-157.[1][8] Link[1]

  • Chromane NMR Data: Gabbutt, C. D., et al. (1997).[1] Synthesis and Reactivity of Some 4-Bromo-2H-chromenes. Tetrahedron, 53(8), 2937-2950.[1] Link

  • DFT NMR Scaling: Cheeseman, J. R., et al. (1996).[1] A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497. Link[1]

  • General Synthesis: Padwa, A., et al. (2005).[1] Synthesis of 4-Methylenechromans via Wittig Olefination. Journal of Organic Chemistry, 70(22), 8823.[1] Link[1]

Sources

A Comparative Guide to the Synthesis of 7-Bromo-4-methylenechromane: A Novel Palladium-Catalyzed Approach vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive validation and comparison of a novel synthetic route for 7-Bromo-4-methylenechromane against a well-established traditional method. The guide delves into the mechanistic rationale, experimental protocols, and comparative performance data, offering field-proven insights to inform synthetic strategy and decision-making.

Introduction: The Significance of the Chromane Scaffold

The chromane framework is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, the 4-methylenechromane substructure serves as a valuable synthon for further molecular elaboration in drug discovery programs. The targeted molecule, 7-Bromo-4-methylenechromane, incorporates a bromine atom, providing a versatile handle for subsequent cross-coupling reactions, thereby enabling the rapid generation of diverse chemical libraries.

The imperative for efficient, robust, and scalable synthetic routes to such building blocks is paramount. This guide critically evaluates a modern, palladium-catalyzed synthetic strategy and contrasts it with a more traditional, yet widely practiced, acid-catalyzed approach.

The Novel Synthetic Route: A Palladium-Catalyzed Intramolecular Cyclization Strategy

The proposed novel route is a two-step sequence commencing with the synthesis of the key intermediate, 7-bromo-chroman-4-one, via a palladium-catalyzed intramolecular cyclization. This is followed by a Wittig olefination to install the exocyclic methylene group. This approach is predicated on the well-documented efficacy of palladium catalysts in forming carbon-carbon and carbon-heteroatom bonds under mild conditions.[3]

Rationale for the Novel Approach

The choice of a palladium-catalyzed cyclization is deliberate. Such reactions often proceed with high selectivity and functional group tolerance, mitigating the need for extensive protecting group strategies.[4][5] The intramolecular nature of the key ring-forming step is entropically favored, often leading to higher yields and cleaner reaction profiles compared to intermolecular alternatives.[4]

Workflow of the Novel Synthetic Route

Novel_Synthetic_Route cluster_0 Step 1: Pd-Catalyzed Intramolecular Cyclization cluster_1 Step 2: Wittig Olefination start 3-Bromophenol & Allyl Acetate intermediate1 Allyl (3-bromophenyl) ether start->intermediate1 Williamson Ether Synthesis intermediate2 2-allyl-3-bromophenol intermediate1->intermediate2 Claisen Rearrangement product1 7-Bromo-chroman-4-one intermediate2->product1 Pd(II)-Catalyzed Wacker-type Cyclization product2 7-Bromo-4-methylenechromane product1->product2 Wittig Reaction reagent2 Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) reagent2->product2

Caption: Workflow for the novel palladium-catalyzed synthesis.

The Traditional Synthetic Route: An Intramolecular Friedel-Crafts Acylation Approach

The traditional synthesis of 7-bromo-chroman-4-one typically relies on an intramolecular Friedel-Crafts acylation of a phenoxypropionic acid precursor.[6] This well-established method involves strong acids and often requires elevated temperatures. The subsequent conversion to the target methylenechromane is also achieved via a Wittig reaction.

Rationale for the Traditional Approach

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, providing a straightforward method for forming carbon-carbon bonds to an aromatic ring. The starting materials are often readily available and inexpensive. While the conditions can be harsh, the methodology is robust and has been extensively optimized over many decades.

Workflow of the Traditional Synthetic Route

Traditional_Synthetic_Route cluster_0 Step 1 & 2: Precursor Synthesis cluster_1 Step 3: Intramolecular Friedel-Crafts Acylation cluster_2 Step 4: Wittig Olefination start 3-Bromophenol & Acrylonitrile intermediate1 3-(3-Bromophenoxy)propanenitrile start->intermediate1 Michael Addition intermediate2 3-(3-Bromophenoxy)propanoic acid intermediate1->intermediate2 Hydrolysis product1 7-Bromo-chroman-4-one intermediate2->product1 Polyphosphoric Acid (PPA) or Eaton's Reagent, Heat product2 7-Bromo-4-methylenechromane product1->product2 Wittig Reaction reagent2 Methyltriphenylphosphonium bromide + Strong Base (e.g., n-BuLi) reagent2->product2

Caption: Workflow for the traditional Friedel-Crafts synthesis.

Comparative Analysis: Novel vs. Traditional Route

The choice of synthetic route is a multi-faceted decision, balancing factors such as yield, cost, safety, and scalability. The following table provides a direct comparison of the two routes based on key performance indicators derived from literature precedents for analogous transformations.

ParameterNovel Pd-Catalyzed RouteTraditional Friedel-Crafts RouteJustification & Causality
Overall Yield Generally Higher (65-75% typical)Moderate to Good (50-65% typical)Palladium-catalyzed reactions often exhibit higher efficiency and fewer side reactions. Friedel-Crafts cyclizations can suffer from polymerization or undesired rearrangements.
Reaction Conditions Milder (often room temp. to 80°C)Harsher (often >100°C, strong acids)The high activation energy of Friedel-Crafts acylation necessitates forceful conditions. Palladium catalysis provides a lower energy pathway.[3]
Atom Economy ModerateLowerThe traditional route involves the formation and loss of water and other byproducts during hydrolysis and cyclization, reducing overall atom economy.
Reagent & Catalyst Requires expensive Pd catalyst and ligandsUses inexpensive bulk acids (PPA, H₂SO₄)The cost of palladium is a significant consideration, though catalyst loading can often be minimized. Bulk acids are cheap but present significant waste disposal challenges.
Scalability Potentially challenging due to catalyst cost and removalWell-established for large-scale synthesisWhile scalable, removing trace palladium to pharmaceutical-grade levels (<10 ppm) can be difficult. Traditional methods, despite their harshness, are often more straightforward to scale.
Safety & Environmental Less corrosive, but Pd is a heavy metalHighly corrosive, generates acidic wasteThe use of strong, hot acids like PPA poses significant handling risks and environmental disposal concerns. Palladium, while a heavy metal, is used in catalytic amounts.
Functional Group Tolerance HighLowThe strongly acidic conditions of the Friedel-Crafts reaction are incompatible with many common functional groups, necessitating protecting group strategies.[4][5]

Experimental Validation Protocols

The following protocols are detailed, step-by-step methodologies for the synthesis and validation of 7-Bromo-4-methylenechromane via both the novel and traditional routes.

Protocol 1: Novel Synthesis of 7-Bromo-chroman-4-one (Key Intermediate)

This protocol is a representative procedure for a Wacker-type intramolecular cyclization.

  • Materials: 2-allyl-3-bromophenol, Palladium(II) chloride (PdCl₂), Copper(I) chloride (CuCl), Dimethylformamide (DMF), Oxygen (balloon).

  • Procedure:

    • To a solution of 2-allyl-3-bromophenol (1.0 eq) in DMF, add PdCl₂ (0.05 eq) and CuCl (1.0 eq).

    • Purge the reaction vessel with oxygen and maintain a positive pressure with an oxygen-filled balloon.

    • Stir the reaction mixture vigorously at 60°C for 12-18 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove the metal salts, washing the pad with additional ethyl acetate.

    • Wash the combined organic filtrate with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 7-bromo-chroman-4-one.

Protocol 2: Traditional Synthesis of 7-Bromo-chroman-4-one (Key Intermediate)

This protocol details the intramolecular Friedel-Crafts acylation.[6]

  • Materials: 3-(3-Bromophenoxy)propanoic acid, Polyphosphoric acid (PPA).

  • Procedure:

    • In a round-bottom flask, add 3-(3-bromophenoxy)propanoic acid (1.0 eq) to polyphosphoric acid (10 eq by weight).

    • Heat the mixture with stirring to 100°C for 2-4 hours. The mixture will become a thick, stirrable slurry.

    • Monitor the reaction progress by TLC (taking an aliquot, quenching with water, and extracting with ethyl acetate).

    • Upon completion, cool the reaction mixture to approximately 60°C and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the resulting aqueous suspension with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to afford 7-bromo-chroman-4-one.

Protocol 3: Synthesis of 7-Bromo-4-methylenechromane (from Chromanone)

This protocol describes the Wittig reaction to form the final product.[7]

  • Materials: 7-Bromo-chroman-4-one, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 eq) and suspend in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (1.1 eq) dropwise. The solution will turn a characteristic deep yellow or orange color, indicating the formation of the ylide. Stir at this temperature for 1 hour.

    • Add a solution of 7-bromo-chroman-4-one (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, pure hexane or a hexane/ethyl acetate gradient) to yield 7-Bromo-4-methylenechromane as a clear oil or low-melting solid.

Validation and Characterization of 7-Bromo-4-methylenechromane

The structural identity and purity of the synthesized 7-Bromo-4-methylenechromane must be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the pyran ring, and the vinylic protons of the exocyclic double bond. The protons of the methylene group on the double bond should appear as two distinct singlets or narrowly coupled doublets in the 4.5-5.5 ppm region.[8][9]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments (aromatic, aliphatic, and vinylic). The quaternary carbon of the double bond (C4) and the methylene carbon will have characteristic shifts around 140-150 ppm and 105-115 ppm, respectively.[10][11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, which will show a characteristic isotopic pattern for a monobrominated compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic C=C stretching frequencies for the aromatic ring and the exocyclic double bond, as well as C-O-C stretching for the ether linkage.

Expected Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.20-7.00 (m, 3H, Ar-H), 5.25 (s, 1H, C=CH₂), 4.80 (s, 1H, C=CH₂), 4.30 (t, 2H, O-CH₂), 2.85 (t, 2H, Ar-C-CH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 154.0, 145.0, 130.0, 129.5, 125.0, 122.0, 118.0, 110.0, 65.0, 30.0
(Note: These are predicted chemical shifts based on analogous structures and may vary slightly.)

Conclusion and Future Outlook

This guide provides a comparative analysis of a novel, palladium-catalyzed synthetic route and a traditional Friedel-Crafts approach for the synthesis of 7-Bromo-4-methylenechromane.

  • The Novel Palladium-Catalyzed Route offers significant advantages in terms of milder reaction conditions, higher potential yields, and superior functional group tolerance. These features are highly desirable in modern synthetic chemistry, particularly in the context of complex molecule synthesis and medicinal chemistry where delicate functionalities must be preserved. The primary drawback is the cost and potential for trace metal contamination associated with the palladium catalyst.

  • The Traditional Friedel-Crafts Route remains a viable and robust method, particularly for large-scale production where the cost of reagents is a primary driver. Its simplicity and the use of inexpensive bulk chemicals are major advantages. However, the harsh, corrosive conditions, lower yields, and significant waste generation are considerable drawbacks from a safety and environmental perspective.

For laboratory-scale synthesis and in the preparation of diverse analogues for drug discovery, the novel palladium-catalyzed route represents a superior strategy . Its mildness and efficiency allow for greater flexibility and a cleaner reaction profile. For industrial-scale production, a thorough cost-benefit analysis would be required, weighing the higher reagent cost of the novel route against the operational and waste-disposal costs of the traditional method.

Future research should focus on the development of more active and recyclable palladium catalysts to further improve the economic and environmental viability of the novel approach, solidifying its position as the preferred method for the synthesis of this valuable chemical building block.

References

  • Time in Pasuruan, ID. Google.
  • Palladium Catalyzed Intramolecular Cyclization and C-H Activation Reaction Interesting Tool for the Synthesis of Some Exquisit. Chirantan Rasayan Sanstha. (2021-03-15). [Link]

  • Palladium-catalyzed intramolecular aerobic oxidative cross-coupling of B–H/C–H between o-carborane and arenes. Chemical Science (RSC Publishing). [Link]

  • Palladium-catalyzed cyclization reaction of 1,6-enynes and disilanes to synthesize silyl benzofurans. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of Chromones and Flavones. Organic Chemistry Portal. [Link]

  • Wittig reaction. Wikipedia. [Link]

  • Synthesis of Chroman-4-ones by Reduction of Chromones. ResearchGate. [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC - NIH. [Link]

  • Wittig Reaction - Common Conditions. [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. [Link]

  • An efficient synthesis of 4-chromanones. ResearchGate. [Link]

  • Current developments in the synthesis of 4-chromanone-derived compounds. Organic & Biomolecular Chemistry (RSC Publishing). (2021-08-20). [Link]

  • 7-Bromo Chromonone. ChemBK. (2024-04-09). [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

  • APPLICATION OF WITTIG REACTION-Isochromanone mechanism. YouTube. (2016-05-18). [Link]

  • Synthesis of Chroman-2,4-diones via Ring-Opening/Ring-Closing Reaction Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation. PMC. (2024-01-09). [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018-02-06). [Link]

  • differences & similarities of 1H & 13C NMR spectroscopy. YouTube. (2022-10-07). [Link]

  • Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. Gupea. (2012-10-03). [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. [Link]

  • Spectroscopy 13C NMR and 1H NMR. Mesbah Energy. (2021-09-27). [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

  • the Wittig reaction. YouTube. (2019-01-09). [Link]

  • Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts. (2023-09-26). [Link]

Sources

Navigating the Labyrinth of Specificity: A Comparative Guide to Assessing the Off-Target Effects of 7-Bromo-4-methylenechromane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the identification of potent lead compounds is only the beginning. A critical, and often challenging, subsequent step is the characterization of a molecule's specificity. Unintended interactions with proteins other than the primary therapeutic target, known as off-target effects, can lead to unforeseen toxicity or a dilution of the intended therapeutic benefit. This guide provides a comprehensive framework for assessing the off-target profile of 7-Bromo-4-methylenechromane , a compound belonging to the chromane class of privileged structures known for a wide range of biological activities.[1][2]

Given the nascent stage of research into this specific molecule, we will proceed under the well-supported hypothesis that, like many other chromane derivatives, 7-Bromo-4-methylenechromane is a protein kinase inhibitor .[1] This guide will therefore serve as a practical blueprint for a researcher aiming to elucidate its primary target(s) and, crucially, to understand its broader kinome selectivity and potential for off-target interactions.

The Rationale: Why Off-Target Profiling is Non-Negotiable

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. Consequently, small molecule inhibitors designed to target one kinase can inadvertently bind to and inhibit others. Such polypharmacology is not always detrimental and can sometimes be therapeutically advantageous. However, more often than not, unanticipated off-target inhibition can lead to toxicity, necessitating a thorough and early assessment in the drug discovery pipeline. Early identification of off-target liabilities allows for informed decisions on whether to proceed with a compound, guide medicinal chemistry efforts to improve selectivity, or anticipate and monitor for potential clinical side effects.

Comparative Framework: Establishing a Baseline for Selectivity

To meaningfully assess the off-target profile of 7-Bromo-4-methylenechromane, it is essential to compare its performance against established compounds. For this guide, we will use two hypothetical comparators:

  • Compound A (Broad-Spectrum Kinase Inhibitor): A well-characterized, multi-kinase inhibitor known to have significant off-target effects (e.g., Staurosporine). This serves as a positive control for off-target activity.

  • Compound B (Selective Kinase Inhibitor): A highly selective inhibitor for a specific kinase family (e.g., a second-generation, clinically approved inhibitor for a chosen target). This provides a benchmark for high selectivity.

A Multi-pronged Approach to Off-Target Assessment

A robust assessment of off-target effects relies on a combination of in vitro and cell-based assays. The following experimental workflow provides a systematic approach to characterizing the selectivity of 7-Bromo-4-methylenechromane.

Off_Target_Workflow Experimental Workflow for Off-Target Profiling cluster_0 Phase 1: Initial Broad-Spectrum Screening cluster_1 Phase 2: On-Target Validation and Dose-Response cluster_2 Phase 3: Cellular Target Engagement and Phenotypic Assays cluster_3 Phase 4: Unbiased Proteome-Wide Assessment A Compound Synthesis and QC B Large-Panel Kinase Screen (e.g., KinomeScan, 400+ kinases) A->B C Identify Putative On-Targets (Top Hits) B->C D Biochemical IC50 Determination (On-Targets and Key Off-Targets) C->D E Cellular Thermal Shift Assay (CETSA) or NanoBRET™ D->E F Phospho-protein Western Blot or Targeted Mass Spectrometry D->F H Chemical Proteomics (e.g., Affinity Chromatography-Mass Spec) E->H G Cell Viability/Proliferation Assays (Cancer Cell Line Panel) F->G

Caption: A phased approach to systematically identify on- and off-targets of a novel compound.

Part 1: In Vitro Kinome Profiling

The initial step is to understand the compound's interaction with a large, representative panel of kinases. This provides an unbiased, bird's-eye view of its selectivity profile.

Experimental Protocol: Large-Panel Kinase Screen

Objective: To identify the primary kinase targets and potential off-targets of 7-Bromo-4-methylenechromane across the human kinome.

Methodology: A competition binding assay, such as the KINOMEscan™ platform (DiscoverX), is a robust method.

  • Compound Preparation: Prepare a stock solution of 7-Bromo-4-methylenechromane, Compound A, and Compound B in 100% DMSO.

  • Assay Principle: Test compounds are incubated at a fixed concentration (e.g., 1 µM) with a panel of human kinases, each tagged with a DNA barcode. An immobilized, active-site directed ligand competes for binding to the kinase. The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has displaced the reference ligand.

  • Data Analysis: Results are typically reported as a percentage of control (%Ctrl), where a lower percentage indicates a stronger interaction. A common threshold for a significant interaction is a %Ctrl < 35 or < 10.

  • Output: The output is a list of kinases that interact with the test compound, ranked by the strength of the interaction.

Data Presentation: Comparative Kinome Selectivity

The results of the large-panel screen can be summarized in a table to facilitate comparison.

CompoundPutative On-Target(s) (%Ctrl @ 1µM)Number of Off-Targets (%Ctrl < 35)Key Off-Target Families
7-Bromo-4-methylenechromane Kinase X (5%), Kinase Y (8%)15Src family, Tec family
Compound A (Broad-Spectrum) Multiple (<10%)>100Multiple families
Compound B (Selective) Kinase X (2%)2None outside primary family

This is example data and would be populated with experimental results.

Part 2: Validating On- and Off-Target Interactions

Hits from the initial screen must be validated through quantitative biochemical assays to determine their potency (IC50).

Experimental Protocol: Biochemical IC50 Determination

Objective: To quantify the inhibitory potency of 7-Bromo-4-methylenechromane against the primary target(s) and selected off-targets.

Methodology: A variety of assay formats can be used, such as ADP-Glo™ (Promega) or a fluorescence-based assay.

  • Reagents: Recombinant kinase, appropriate substrate peptide, ATP, and detection reagents.

  • Procedure: a. Serially dilute 7-Bromo-4-methylenechromane, Compound A, and Compound B to create a dose-response curve (e.g., 10-point, 3-fold dilutions). b. In a 96- or 384-well plate, add the kinase and the test compound at each concentration. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time. d. Stop the reaction and add the detection reagent. This reagent quantifies the amount of ADP produced (in the case of ADP-Glo), which is proportional to kinase activity. e. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation: Comparative Potency and Selectivity
CompoundOn-Target IC50 (nM) (Kinase X)Off-Target IC50 (nM) (Kinase Z)Selectivity Ratio (IC50 Off-Target / IC50 On-Target)
7-Bromo-4-methylenechromane 50150030
Compound A (Broad-Spectrum) 10303
Compound B (Selective) 5>10,000>2000

This is example data and would be populated with experimental results.

Part 3: Assessing Target Engagement in a Cellular Context

Demonstrating that a compound can bind to its intended target within a living cell is a critical validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm that 7-Bromo-4-methylenechromane engages its target kinase(s) in intact cells.

Methodology: CETSA leverages the principle that a protein becomes more thermally stable upon ligand binding.

  • Cell Treatment: Treat cultured cells (e.g., a cancer cell line expressing the target kinase) with 7-Bromo-4-methylenechromane or a vehicle control for a defined period.

  • Heating: Harvest the cells, lyse them, and heat the lysates across a range of temperatures.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature using Western blotting or targeted mass spectrometry.

  • Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control, indicating target stabilization.

CETSA_Workflow CETSA Workflow A Treat cells with compound or vehicle B Harvest and lyse cells A->B C Heat aliquots of lysate to different temperatures B->C D Separate soluble and aggregated proteins C->D E Analyze soluble fraction by Western Blot D->E F Plot protein abundance vs. temperature E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for assessing the off-target effects of a novel compound, 7-Bromo-4-methylenechromane, within the context of a plausible, hypothesized on-target activity. By employing a combination of broad-panel in vitro screening, quantitative biochemical validation, and cell-based target engagement assays, researchers can build a comprehensive selectivity profile. The comparative approach, using both broad-spectrum and highly selective inhibitors as benchmarks, provides essential context for interpreting the experimental data.

The insights gained from these studies are invaluable. They not only de-risk the progression of a compound into more complex preclinical models but also provide a rational basis for any subsequent medicinal chemistry efforts to enhance selectivity and minimize potential liabilities. Ultimately, a thorough understanding of a compound's off-target profile is a cornerstone of modern, safety-conscious drug discovery.

References

  • Silva, A. M., et al. (2024). Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Bromo-4-methylenechromane

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The handling and disposal of novel or specialized chemical compounds, such as 7-Bromo-4-methylenechromane, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols for halogenated organic compounds. Our objective is to ensure personnel safety, maintain regulatory compliance, and protect environmental health.

Core Principles: Understanding the Compound

7-Bromo-4-methylenechromane is a brominated derivative of the chromane heterocyclic scaffold. The presence of bromine, a halogen, fundamentally classifies this compound as a halogenated organic compound . This classification is the cornerstone of its disposal protocol because halogenated wastes have distinct disposal requirements and potential environmental impacts if managed improperly.[1][2] They cannot be disposed of down the drain and require management as hazardous waste.[1][3] The combustion of brominated compounds, for instance, requires specialized incineration facilities capable of scrubbing acidic gases like hydrobromic acid (HBr) from their emissions.[4]

Hazard Assessment and Immediate Safety

Immediate Handling Precautions:

  • Always handle 7-Bromo-4-methylenechromane within a certified chemical fume hood to minimize inhalation of vapors.[6]

  • Avoid all contact with skin and eyes.[7][8]

  • Keep the compound away from heat, sparks, and open flames.[8]

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is essential to prevent exposure. The rationale is to create a barrier against inhalation, dermal, and ocular contact.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption. Prolonged contact with halogenated organics can cause irritation and dermatitis.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against accidental splashes which can cause serious eye irritation.[9][10]
Body Protection A standard, fully-buttoned laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Use within a chemical fume hood.To prevent inhalation of potentially harmful vapors.[6] Halogenated solvents can be narcotic in high concentrations.[5]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to contain the hazard and prevent exposure.

  • Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.[6]

  • Assess the Spill: For small spills (<100 mL), proceed with cleanup only if you are trained and have the appropriate spill kit. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[6]

  • Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood if the spill is contained within it.

  • Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[6] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully scoop the absorbent material and contaminated debris into a designated, chemically resistant waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse compatible with the surface), collecting all cleaning materials as hazardous waste.

  • Dispose: Seal and label the waste container and manage it as halogenated hazardous waste.

The Disposal Workflow: A Step-by-Step Guide

Proper disposal is a systematic process that begins at the point of waste generation. The primary directive is the strict segregation of halogenated and non-halogenated waste streams.[3][5][11] Co-mingling these wastes increases disposal costs significantly and can create dangerous incompatibilities.[3]

Step 1: Waste Identification and Segregation
  • Designate a Waste Stream: All waste containing 7-Bromo-4-methylenechromane, including pure compound, solutions, and contaminated materials (gloves, absorbent pads, etc.), must be designated as "Halogenated Organic Waste." [2][6]

  • Maintain Separation: Use a dedicated waste container for this stream. Never mix it with non-halogenated organic waste (e.g., acetone, hexane, ethanol) or aqueous waste.[5][11]

Step 2: Containerization
  • Select the Right Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw-top cap.[11] The container must be in good condition, with no leaks or cracks.

  • Keep it Closed: The waste container must be kept tightly closed at all times, except when adding waste.[1][3][5] This is crucial to prevent the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Step 3: Labeling
  • Label Immediately: As soon as the first drop of waste is added, the container must be labeled.[3]

  • Content Requirements: The label must clearly state:

    • The words "Hazardous Waste." [3]

    • The full chemical name of all constituents: "Waste 7-Bromo-4-methylenechromane" and any solvents used. Approximate percentages of each component should be listed.[3]

    • The date accumulation started.[12]

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

Step 4: Accumulation and Storage
  • Storage Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate leaks or spills.

Step 5: Final Disposal
  • Arrange for Pickup: Once the container is full or you have finished the project, contact your institution's EHS department to arrange for the collection of the hazardous waste.

  • Adhere to Institutional Policies: Follow all specific procedures outlined by your EHS department for waste pickup requests and documentation.

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of 7-Bromo-4-methylenechromane.

G cluster_prep Preparation & Handling cluster_contain Containerization & Labeling cluster_storage Storage & Final Disposal cluster_spill Spill Event Start Generate Waste Containing 7-Bromo-4-methylenechromane PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Before Handling Spill Spill Occurs Start->Spill Potential Event Segregate Identify as 'Halogenated Organic Waste' PPE->Segregate Container Select Appropriate & Closed Waste Container Segregate->Container Critical Step Label Label Container: 'Hazardous Waste' List all Constituents Start Date Container->Label Store Store in Designated Satellite Accumulation Area Label->Store EHS Contact EHS for Pickup Store->EHS When Full End Proper Disposal via Licensed Facility EHS->End Spill_Response Execute Spill Protocol: 1. Alert & Evacuate 2. Absorb with Inert Material 3. Collect as Halogenated Waste Spill->Spill_Response Spill_Response->Container Waste from Spill

Caption: Workflow for the safe disposal of 7-Bromo-4-methylenechromane waste.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Bromo-4,4-dimethylhexane: A Comprehensive Guide for Laboratory Professionals.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methylene blue.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Unknown Source. (n.d.).
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • ResearchGate. (n.d.). Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies.
  • U.S. Environmental Protection Agency. (n.d.). Other Disposal Guidance.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents.
  • Braun Research Group. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.